7-Hydroxy Granisetron-d3
Description
1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide is a member of indazoles and an aromatic amide.
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t13-,14-/m0/s1 |
InChI Key |
MFWNKCLOYSRHCJ-KBPBESRZSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Isomeric SMILES |
CN1[C@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 7-Hydroxy Granisetron-d3. This deuterated analog of a primary metabolite of Granisetron is a critical internal standard for pharmacokinetic and metabolic studies, ensuring accuracy in bioanalytical assays.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Hydroxy Granisetron-d3 and its hydrochloride salt are presented in Table 1.
| Property | 7-Hydroxy Granisetron-d3 | 7-Hydroxy Granisetron-d3 Hydrochloride |
| Molecular Formula | C₁₈H₂₁D₃N₄O₂ | C₁₈H₂₁D₃ClN₄O₂ |
| Molecular Weight | 331.43 g/mol | 367.89 g/mol |
| CAS Number | 2124272-02-0 | 2124272-03-1 |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | >190 °C (decomposes)[1] |
| Solubility | Soluble in methanol, DMSO | Soluble in water, methanol |
| IUPAC Name | 7-hydroxy-1-(methyl-d3)-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | 7-hydroxy-1-(methyl-d3)-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride |
Proposed Synthesis of 7-Hydroxy Granisetron-d3
While a specific, publicly available, step-by-step synthesis protocol for 7-Hydroxy Granisetron-d3 is not detailed in the literature, a plausible multi-step synthesis can be proposed based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis commences with the preparation of a key intermediate, 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid, followed by its coupling with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
An alternative and potentially more direct route could involve the microbial hydroxylation of Granisetron-d3. Biocatalytic methods, particularly using cytochrome P450 monooxygenases, have been shown to be effective for the regioselective hydroxylation of N-heterocycles.[2][3][4]
Proposed Synthetic Workflow
Detailed Experimental Protocols (Proposed)
Part 1: Synthesis of 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid
-
Protection of Indazole N-H: 1H-Indazole-3-carboxylic acid is first protected, for example, with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like triethylamine in a suitable solvent such as DMF.
-
Hydroxylation at C7: The protected indazole is then subjected to hydroxylation at the 7-position. This can be a challenging step and may require directed ortho-metalation followed by reaction with an oxygen source.
-
Deuteromethylation of Indazole N1: The hydroxylated intermediate is then N-alkylated using deuterated methyl iodide (CD₃I) and a suitable base (e.g., sodium hydride) in an inert solvent like THF. This step introduces the deuterium label.
-
Deprotection: The protecting group is removed under appropriate conditions. For a SEM group, this can be achieved using tetrabutylammonium fluoride (TBAF).
Part 2: Amide Coupling
-
Activation of the Carboxylic Acid: The synthesized 7-hydroxy-1-(methyl-d3)-1H-indazole-3-carboxylic acid is activated using a coupling agent. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) in an aprotic solvent like DMF.
-
Coupling Reaction: To the activated carboxylic acid, a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and a non-nucleophilic base such as triethylamine is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Part 3: Purification
-
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 7-Hydroxy Granisetron-d3.
Characterization of 7-Hydroxy Granisetron-d3
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Hydroxy Granisetron-d3.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated 7-Hydroxy Granisetron, with the key difference being the absence of the N-methyl singlet peak, which is replaced by a signal corresponding to the -CD₃ group, which may not be visible in a standard ¹H NMR. The aromatic and aliphatic protons of the indazole and bicyclononane rings should be observable in their expected regions.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. The carbon of the deuterated methyl group will exhibit a characteristic multiplet due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show a characteristic signal for the -CD₃ group, confirming the incorporation of deuterium.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 7-Hydroxy Granisetron-d3. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass. The molecular ion peak ([M+H]⁺) is expected at m/z 332.22, which is 3 units higher than the non-deuterated analogue.
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 7-Hydroxy Granisetron-d3 is expected to show characteristic absorption bands for the functional groups present in the molecule. Based on the spectra of Granisetron, the following peaks can be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching (amide and phenol) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~2200-2000 | C-D stretching (from the -CD₃ group) |
| ~1650 | C=O stretching (amide) |
| ~1600, ~1480 | Aromatic C=C stretching |
The presence of a C-D stretching band would be indicative of successful deuteration. The FTIR spectrum of Granisetron typically shows major peaks around 3246 cm⁻¹ (N-H), 1647 cm⁻¹ (C=O), and in the aromatic region.[5]
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method can be employed with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by the area percentage of the main peak.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is an essential tool for confirming the identity of the synthesized compound and for its use in quantitative bioanalysis.
Application in Pharmacokinetic Studies
7-Hydroxy Granisetron-d3 is primarily used as an internal standard in pharmacokinetic studies of Granisetron. The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte (7-Hydroxy Granisetron), but is distinguishable by its mass. This co-elution and similar ionization efficiency in LC-MS analysis allows for accurate quantification of the analyte in biological matrices by correcting for variations in sample preparation and instrument response.
Bioanalytical Method Workflow
Conclusion
References
- 1. 7-Hydroxy Granisetron | 133841-15-3 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic functionalization of aromatic N-heterocycles: hydroxylation and carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 7-Hydroxy Granisetron-d3, the deuterated form of the major active metabolite of the potent antiemetic drug, Granisetron. The primary mechanism involves the selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel. This document details the metabolic pathway of Granisetron, the pharmacological profile of its 7-hydroxy metabolite, and the rationale for the use of its deuterated analogue. It includes a compilation of available quantitative data, detailed experimental protocols for assessing receptor binding and functional antagonism, and visual representations of key pathways and workflows to support further research and development in this area.
Introduction
Granisetron is a highly selective and potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, widely used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Following administration, Granisetron undergoes extensive hepatic metabolism, with 7-Hydroxy Granisetron being a major and pharmacologically active metabolite in humans. Animal studies have suggested that metabolites of Granisetron may possess 5-HT3 receptor antagonist activity.[][2] The deuterated analogue, 7-Hydroxy Granisetron-d3, serves as a valuable tool in pharmacokinetic studies, providing a stable internal standard for accurate quantification.[3] This guide elucidates the core mechanism of action, which is intrinsically linked to that of its non-deuterated counterpart and the parent drug, Granisetron.
Metabolism of Granisetron
Granisetron is primarily metabolized in the liver through N-demethylation and aromatic ring oxidation, followed by conjugation.[][2] The 7-hydroxylation of Granisetron is a principal metabolic pathway, and this reaction is predominantly catalyzed by the cytochrome P450 enzymes, specifically CYP1A1 and members of the CYP3A family.[4][5]
Mechanism of Action
The mechanism of action of 7-Hydroxy Granisetron-d3 is identical to that of 7-Hydroxy Granisetron and the parent compound, Granisetron. It acts as a selective and competitive antagonist at the 5-HT3 receptor.
The 5-HT3 Receptor
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[6] These receptors are pentameric structures that form a central ion-conducting pore.[7] In the central and peripheral nervous systems, they are permeable to cations such as Na+, K+, and Ca2+.[6] The binding of the endogenous agonist, serotonin (5-hydroxytryptamine), triggers a conformational change that opens the ion channel, leading to rapid depolarization of the neuron.[6]
Antagonism by 7-Hydroxy Granisetron
7-Hydroxy Granisetron competitively binds to the same site on the 5-HT3 receptor as serotonin but does not activate the channel.[8] This blockade prevents serotonin-induced depolarization of neurons, thereby inhibiting the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.[8]
Downstream Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events. By antagonizing this receptor, 7-Hydroxy Granisetron inhibits this pathway. The binding of an agonist to the 5-HT3 receptor leads to the influx of cations, which in turn can activate voltage-gated calcium channels and trigger the release of intracellular calcium stores. This increase in intracellular calcium can activate various downstream signaling molecules, including calmodulin and protein kinases, ultimately leading to the propagation of the emetic signal.
Quantitative Data
| Compound | Parameter | Value | Species/System | Reference |
| Granisetron | pKi | 9.15 (9.02-9.28) | Rat Cortical Membranes | [9] |
| Granisetron | pA2 | 9.44 ± 0.40 | Rat Vagus Nerve | [9] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of 7-Hydroxy Granisetron-d3 for the human 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]-Granisetron (specific activity ~30-60 Ci/mmol).
-
Test Compound: 7-Hydroxy Granisetron-d3.
-
Non-specific Binding Control: 10 µM unlabeled Granisetron.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 7-Hydroxy Granisetron-d3 in Assay Buffer. Dilute [3H]-Granisetron to a final concentration at or below its Kd.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [3H]-Granisetron, and membrane suspension.
-
Non-specific Binding: Add unlabeled Granisetron, [3H]-Granisetron, and membrane suspension.
-
Competitive Binding: Add each dilution of 7-Hydroxy Granisetron-d3, [3H]-Granisetron, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Objective: To determine the functional potency (IC50) of 7-Hydroxy Granisetron-d3 in blocking 5-HT3 receptor activation.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT3A receptor.
-
Agonist: Serotonin or a selective 5-HT3 agonist (e.g., m-Chlorophenylbiguanide).
-
Test Compound: 7-Hydroxy Granisetron-d3.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: 96-well black-walled, clear-bottom plates, fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of 7-Hydroxy Granisetron-d3 to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure baseline fluorescence. Inject the 5-HT3 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
Logical Relationships in Drug Characterization
The characterization of a novel compound like 7-Hydroxy Granisetron-d3 follows a logical progression from initial identification to detailed mechanistic understanding.
Conclusion
7-Hydroxy Granisetron-d3, as the deuterated analogue of a major, active metabolite of Granisetron, shares the same fundamental mechanism of action: selective, competitive antagonism of the 5-HT3 receptor. This action blocks the serotonin-induced depolarization of neurons involved in the emetic reflex. While specific quantitative pharmacological and pharmacokinetic data for 7-Hydroxy Granisetron and its deuterated form are limited in publicly accessible literature, the established potency of the metabolite being comparable to the parent drug underscores its contribution to the overall antiemetic effect of Granisetron. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and its role in therapeutic applications.
References
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection. | Semantic Scholar [semanticscholar.org]
- 3. ar.bloomtechz.com [ar.bloomtechz.com]
- 4. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Granisetron and its Major Metabolite, 7-Hydroxy Granisetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of granisetron, a selective 5-HT3 receptor antagonist, and its primary metabolite, 7-hydroxy granisetron. The deuterated isotopologue, 7-hydroxy granisetron-d3, serves as a critical internal standard for the accurate bioanalysis of these compounds, a role that will be detailed within the experimental protocols.
Introduction
Granisetron is a potent antiemetic agent used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion. A thorough understanding of these processes, including the formation and fate of its major active metabolite, 7-hydroxy granisetron, is paramount for optimizing dosing regimens and ensuring patient safety.
Pharmacokinetic Profile
Granisetron is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[2][4] The main metabolic pathways are N-demethylation and aromatic ring oxidation, followed by conjugation.[1][3] The oxidation of the aromatic ring results in the formation of 7-hydroxy granisetron, a major metabolite.[3][5] Animal studies suggest that some metabolites of granisetron may retain 5-HT3 receptor antagonist activity.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for granisetron from various studies. Data for 7-hydroxy granisetron are less commonly reported in isolation but are integral to the overall clearance of the parent drug.
Table 1: Pharmacokinetic Parameters of Granisetron in Adult Humans
| Parameter | Route of Administration | Value | Reference |
| Peak Plasma Concentration (Cmax) | Oral (1 mg twice daily for 7 days) | 5.99 ng/mL (range: 0.63 to 30.9 ng/mL) | [1] |
| --- | Intravenous (40 mcg/kg) | Varies considerably between patients | [6] |
| Time to Peak Concentration (Tmax) | Oral | ~2 hours | [7] |
| --- | Transdermal | ~48 hours | [7] |
| Bioavailability | Oral | ~60% (due to first-pass metabolism) | [1][3] |
| Half-life (t½) | Intravenous (40 mcg/kg) | 8.95 hours | [1] |
| --- | Intravenous (50 to 300 mcg/kg) | 4.1 to 6.3 hours | [8] |
| Volume of Distribution (Vd) | Intravenous (50 to 300 mcg/kg) | 186-264 L | [8] |
| Total Clearance | Oral (1 mg twice daily for 7 days) | 0.52 L/h/kg (range: 0.09 to 7.37 L/h/kg) | [1] |
| --- | Intravenous (50 to 300 mcg/kg) | 37.0 to 49.9 L/h | [8] |
| Protein Binding | --- | ~65% | [1] |
| Excretion | Unchanged in urine (oral) | ~11% within 48 hours | [1][9] |
| --- | As metabolites in urine (oral) | 48% | [3][9] |
| --- | As metabolites in feces (oral) | 38% | [3][9] |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability.[6][8]
Experimental Protocols
The quantification of granisetron and 7-hydroxy granisetron in biological matrices is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.
Bioanalytical Method for Granisetron and 7-Hydroxy Granisetron in Human Plasma and Urine
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of granisetron and its major metabolite, 7-hydroxy granisetron.[10]
3.1.1. Sample Preparation
-
Internal Standard Spiking: To a 100 µL aliquot of human plasma or urine, add the internal standards, granisetron-d3 and 7-hydroxy granisetron-d3. The use of stable isotopically labeled internal standards is critical to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add acetonitrile to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3.1.2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: An Xselect HSS T3 analytical column is suitable for separation.[10]
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[10]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The transitions monitored would be specific for granisetron, 7-hydroxy granisetron, and their respective deuterated internal standards.
3.1.3. Method Validation
The method should be validated according to regulatory guidelines, assessing for:
-
Linearity: Standard curves should be linear over the expected concentration range. For example, 0.5-100 ng/mL for granisetron and 0.1-100 ng/mL for 7-hydroxy granisetron in plasma.[10]
-
Accuracy and Precision: The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (coefficient of variation) should be less than 15%.[10]
-
Matrix Effects: The absence of significant ion suppression or enhancement from endogenous matrix components should be confirmed.[10]
-
Stability: The stability of the analytes under various storage and experimental conditions must be established.[10]
Visualizations
Signaling Pathway and Metabolism
The following diagrams illustrate the mechanism of action and metabolic pathway of granisetron.
Caption: Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.
Caption: Metabolic pathway of Granisetron.
Experimental Workflow
The following diagram outlines the workflow for a typical pharmacokinetic study of granisetron.
References
- 1. irispublishers.com [irispublishers.com]
- 2. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]
- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 5. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 7-Hydroxy Granisetron, the primary active metabolite of the 5-HT3 receptor antagonist, Granisetron. The principles discussed are directly applicable to its deuterated isotopologue, 7-Hydroxy Granisetron-d3, with special consideration given to the potential kinetic isotope effects.
Introduction to Granisetron Metabolism
Granisetron is a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. Its clearance is predominantly mediated by hepatic metabolism.[1] The metabolic process occurs in two main phases. Phase I involves oxidation of the parent molecule, and Phase II consists of the conjugation of the resulting metabolites to enhance their water solubility and facilitate excretion.[2][3] The primary metabolic routes for Granisetron are N-demethylation and aromatic ring oxidation, followed by conjugation.[1][3][4] Approximately 11% of an oral dose is eliminated unchanged in the urine, while the remainder is excreted as metabolites—48% in the urine and 38% in the feces.[1][5]
Phase I Metabolism: Formation of 7-Hydroxy Granisetron
The formation of 7-Hydroxy Granisetron is a critical step in the metabolic cascade. This metabolite is generated via oxidation of the aromatic ring of the parent Granisetron molecule.
In vitro studies using human liver microsomes have identified 7-Hydroxy Granisetron and 9'-desmethyl granisetron as the major metabolic products.[6] At clinically relevant concentrations of Granisetron, the 7-hydroxy metabolite is predominant.[6]
-
Cytochrome P450 (CYP) Isoforms: The 7-hydroxylation pathway is primarily catalyzed by the CYP1A1 enzyme.[7] Studies have shown that CYP1A1 almost exclusively produces 7-Hydroxygranisetron.[7] Further evidence suggests the involvement of the CYP3A subfamily, as the metabolism of Granisetron is highly sensitive to inhibition by ketoconazole, a known CYP3A inhibitor.[1][6] Enzyme kinetics studies have demonstrated the involvement of at least two enzymes in the 7-hydroxylation of granisetron, one of which is a high-affinity component with a Michaelis constant (Km) of 4 µM.[6]
Caption: Phase I metabolic conversion of Granisetron.
Phase II Metabolism: Conjugation Pathway
Following Phase I oxidation, 7-Hydroxy Granisetron undergoes Phase II conjugation reactions. This process involves covalently attaching endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite.[8] This transformation significantly increases the hydrophilicity of the molecule, which is a crucial step for its elimination from the body via urine or bile.[9][10]
-
Glucuronidation: This is a common Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[8] The UGT enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of 7-Hydroxy Granisetron. UGTs are membrane-bound enzymes located in the endoplasmic reticulum and are abundant in human liver microsomes.[11][12]
-
Sulfation: This pathway is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to the metabolite.[8][12] This also serves to increase water solubility for excretion.
While the general pathway of conjugation for Granisetron metabolites is well-established, specific studies identifying the precise UGT or SULT isoforms responsible for 7-Hydroxy Granisetron conjugation are not available in the reviewed literature.
Caption: Phase II conjugation of 7-Hydroxy Granisetron.
The Role of Deuteration: 7-Hydroxy Granisetron-d3
The "-d3" designation indicates that the compound has been synthesized with three deuterium atoms replacing three protium (standard hydrogen) atoms at a specific position. The metabolic pathway of the deuterated compound is identical to its non-deuterated counterpart. However, the rate of metabolism can be affected due to the Kinetic Isotope Effect (KIE) .[13][14]
The C-H bond cleavage is often a rate-limiting step in reactions catalyzed by cytochrome P450 enzymes.[13][15] A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-protium (C-H) bond. Consequently, if the deuterium substitution is at or near the 7-position of the granisetron molecule, the rate of 7-hydroxylation by CYP1A1 may be significantly reduced.[14][15] This can lead to decreased clearance and a longer plasma half-life for the deuterated parent drug compared to the non-deuterated version. The practical in vivo impact of this effect depends on the extent to which C-H bond cleavage is the overall rate-limiting step in the metabolic cascade.[15]
Quantitative Data and Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Granisetron in Humans
| Parameter | Value | Population / Conditions | Citation |
|---|---|---|---|
| Peak Plasma Conc. (Cmax) | 5.99 ng/mL (Range: 0.63 - 30.9) | Cancer patients, 1 mg oral dose twice daily for 7 days | [5] |
| IV Half-Life (t½) | 8.95 hours | Cancer patients, single 40 mcg/kg IV dose | [5] |
| Total Clearance | 0.52 L/h/kg (Range: 0.09 - 7.37) | Cancer patients, 1 mg oral dose twice daily for 7 days | [5] |
| Plasma Protein Binding | ~65% | N/A | [5] |
| Oral Bioavailability | ~60-65% (due to first-pass metabolism) | N/A |[3][5] |
Table 2: Analytical Parameters for Quantification in Human Plasma & Urine
| Analyte | Matrix | Linear Range | Limit of Quantification (LOQ) | Citation |
|---|---|---|---|---|
| Granisetron | Plasma | 0.5 - 100 ng/mL | 0.1 ng/mL | [4] |
| 7-Hydroxy Granisetron | Plasma | 0.1 - 100 ng/mL | 0.25 ng/mL | [4] |
| Granisetron | Urine | 2 - 2000 ng/mL | N/A | [4] |
| 7-Hydroxy Granisetron | Urine | 2 - 1000 ng/mL | N/A |[4] |
Experimental Protocols
The investigation of Granisetron metabolism typically involves in vitro assays using human liver subcellular fractions. Below is a representative protocol for a metabolic stability assay using human liver microsomes (HLM).
Objective: To determine the rate of disappearance of a test compound (e.g., Granisetron) and the formation of its metabolites (e.g., 7-Hydroxy Granisetron) when incubated with human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
Test Compound (Granisetron, stock solution in DMSO or acetonitrile)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (e.g., 20 mM)
-
Magnesium Chloride (MgCl₂)
-
Stop Solution (e.g., cold acetonitrile or methanol containing an internal standard)
-
Incubator/Shaking Water Bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM stock on ice. Prepare the incubation buffer (Phosphate buffer + MgCl₂). Prepare the NADPH solution.
-
Pre-incubation: In a microcentrifuge tube, add the incubation buffer and the diluted HLM suspension (e.g., to a final protein concentration of 0.2-1.0 mg/mL). Add the test compound (e.g., to a final concentration of 1-10 µM). Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Vortex gently to mix. This is time point zero (T=0).
-
Incubation & Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing cold stop solution. The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Vortex the terminated samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formed 7-Hydroxy Granisetron at each time point.
-
Controls: Include negative controls without NADPH to account for non-enzymatic degradation and positive controls with a known substrate to verify microsomal activity.
Caption: Workflow for an in vitro metabolism assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. irispublishers.com [irispublishers.com]
- 6. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 11. Characterization of the Ontogeny of Hepatic UDP-Glucuronosyltransferase Enzymes Based on Glucuronidation Activity Measured in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Gold Standard: A Technical Guide to 7-Hydroxy Granisetron-d3
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and core applications of 7-Hydroxy Granisetron-d3, a critical tool in the field of pharmacology and drug metabolism. As the deuterated analog of the primary active metabolite of Granisetron, this stable isotope-labeled compound has become indispensable for the accurate bioanalysis of its parent drug, a widely used antiemetic. This document provides a comprehensive overview of its role, the experimental protocols it enables, and the precise data it helps generate.
Introduction: The Need for Precision in Granisetron Pharmacokinetics
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, primarily prescribed to prevent nausea and vomiting induced by chemotherapy and radiation therapy. The clinical efficacy of Granisetron is intrinsically linked to its pharmacokinetic profile, which can exhibit significant inter-patient variability. The primary mechanism of clearance is hepatic metabolism, leading to the formation of several metabolites. Among these, 7-Hydroxy Granisetron is the major product and is also pharmacologically active.
To understand the relationship between dose, plasma concentration, and clinical effect, and to conduct reliable bioequivalence studies, highly accurate and precise analytical methods are required. The development of such methods is complicated by the complex nature of biological matrices (e.g., plasma, urine), which can introduce significant variability during sample preparation and analysis. The advent of stable isotope-labeled internal standards, particularly deuterated compounds, has revolutionized quantitative bioanalysis by providing a "gold standard" for mitigating these challenges. 7-Hydroxy Granisetron-d3 is a prime example of such a standard, designed to ensure the highest fidelity in the quantification of Granisetron and its key metabolite.
Discovery and History
The specific moment of the first synthesis of 7-Hydroxy Granisetron-d3 is not detailed in a singular seminal publication. Instead, its emergence is intrinsically tied to the broader evolution of bioanalytical techniques and the increasing demand for robust internal standards in drug development during the early 21st century. The history of 7-Hydroxy Granisetron-d3 is one of enabling technology rather than a standalone discovery.
Its development was driven by the necessity for a perfect internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should be chemically and physically almost identical to the analyte of interest, and a stable isotope-labeled version is the closest possible analog. By the 2010s, the custom synthesis of such deuterated standards for pharmaceutical research had become more accessible, allowing analytical scientists to design more reliable assays.
A key public demonstration of its application is found in a 2016 study by Zhao et al., which describes a validated method for the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron in human plasma and urine.[1] This publication signifies the established use of a deuterated form of 7-Hydroxy Granisetron as a critical reagent in a clinical research setting, underscoring its acceptance and importance in the field.
Physicochemical and Metabolic Profile
7-Hydroxy Granisetron-d3 is structurally identical to its parent metabolite, with the exception of three hydrogen atoms being replaced by deuterium. This mass shift is the key to its utility in mass spectrometry, allowing it to be distinguished from the endogenous analyte while behaving identically during chromatography and sample extraction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Granisetron | C₁₈H₂₄N₄O | 312.41 | 109889-09-0 |
| 7-Hydroxy Granisetron | C₁₈H₂₄N₄O₂ | 328.41 | 133841-15-3[2] |
| 7-Hydroxy Granisetron-d3 HCl | C₁₈H₂₁D₃N₄O₂·HCl | 367.89 | 2124272-03-1[3] |
Metabolic Pathway of Granisetron
Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation. The 7-hydroxylation pathway is the most significant, producing the active metabolite 7-Hydroxy Granisetron. This process is mediated by the cytochrome P450 (CYP) enzyme system. Studies have indicated that while CYP3A is involved in the overall metabolism of Granisetron, a different, high-affinity CYP isozyme is predominantly responsible for the 7-hydroxylation.[1]
Metabolic conversion of Granisetron.
Experimental Protocols and Applications
The primary application of 7-Hydroxy Granisetron-d3 is as an internal standard in quantitative bioanalysis. Its use allows researchers to control for variability in sample preparation and instrument response, a principle known as isotope dilution mass spectrometry.
Bioanalytical Workflow
The general workflow for using a deuterated internal standard is a multi-step process designed to isolate the analyte and standard from interfering matrix components for accurate measurement.
Typical bioanalytical workflow.
Representative LC-MS/MS Methodology
The following protocol is based on the validated method published by Zhao et al. (2016) for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma.[1]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard solution containing deuterated Granisetron and 7-Hydroxy Granisetron.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete precipitation of proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography (LC) Conditions:
-
Analytical Column: Xselect HSS T3
-
Mobile Phase: 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4.0).
-
Flow Rate: Isocratic elution.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Granisetron, 7-Hydroxy Granisetron, and their respective deuterated internal standards.
Data Presentation and Validation
The use of 7-Hydroxy Granisetron-d3 enables the generation of highly reliable quantitative data that meets stringent regulatory standards for bioanalytical method validation.
Method Performance Characteristics
The following tables summarize the performance data from the method described by Zhao et al. (2016).[1]
Table 1: Linearity and Range in Human Plasma & Urine
| Analyte | Matrix | Range (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | Plasma | 0.5 - 100 | > 0.99 |
| 7-Hydroxy Granisetron | Plasma | 0.1 - 100 | > 0.99 |
| Granisetron | Urine | 2 - 2000 | > 0.99 |
| 7-Hydroxy Granisetron | Urine | 2 - 1000 | > 0.99 |
Table 2: Precision and Accuracy in Human Plasma
| Analyte | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Granisetron | Low QC | < 10% | > 85% |
| Mid QC | < 10% | > 85% | |
| High QC | < 10% | > 85% | |
| 7-Hydroxy Granisetron | Low QC | < 10% | > 85% |
| Mid QC | < 10% | > 85% | |
| High QC | < 10% | > 85% |
Synthesis and Availability
While a specific, publicly available synthesis protocol for 7-Hydroxy Granisetron-d3 is not readily found, the synthesis of deuterated compounds generally involves the use of deuterium-labeled reagents in a multi-step chemical synthesis. This can include deuterated solvents, reducing agents (e.g., sodium borodeuteride), or other building blocks. Alternatively, biotransformation using specific enzymes or microorganisms can be employed to introduce deuterium into a molecule.[4]
For the majority of researchers, 7-Hydroxy Granisetron-d3 is procured from commercial suppliers that specialize in the synthesis of stable isotope-labeled compounds for research and analytical purposes. It is typically supplied as a certified reference material with a known chemical and isotopic purity.
Conclusion
7-Hydroxy Granisetron-d3 represents a critical, albeit often behind-the-scenes, component in modern pharmaceutical analysis. Its development and application are emblematic of the continuous drive for greater accuracy and precision in understanding the pharmacology of therapeutic agents. By providing an almost perfect internal standard, it allows for the robust and reliable quantification of Granisetron and its active metabolite, thereby supporting essential pharmacokinetic studies, clinical trials, and bioequivalence testing. For any professional involved in the development and analysis of Granisetron, a thorough understanding of the role and application of 7-Hydroxy Granisetron-d3 is fundamental to generating data of the highest quality and integrity.
References
- 1. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 7-Hydroxy Granisetron-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological activity of 7-Hydroxy Granisetron-d3, a deuterated metabolite of the potent 5-HT3 receptor antagonist, Granisetron. While the parent compound, Granisetron, is well-characterized for its antiemetic properties through the blockade of serotonin 3 (5-HT3) receptors, the specific pharmacological profile of its metabolites, including 7-Hydroxy Granisetron, is less extensively documented in publicly available literature. This guide synthesizes the existing knowledge on Granisetron's metabolism and the anticipated biological role of its hydroxylated metabolite, providing a framework for researchers in drug development and pharmacology.
Introduction to Granisetron and its Metabolism
Granisetron is a highly selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its primary clinical application is the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The mechanism of action involves the inhibition of serotonin binding to 5-HT3 receptors both centrally, in the chemoreceptor trigger zone, and peripherally, on vagal nerve terminals in the gastrointestinal tract.[1][2]
The biotransformation of Granisetron is a critical aspect of its pharmacology, influencing its pharmacokinetic profile and overall therapeutic effect. Metabolism occurs primarily in the liver and involves N-demethylation and aromatic ring oxidation, followed by conjugation.[1][2][3] In vitro studies using human liver microsomes have identified 7-Hydroxy Granisetron and 9'-desmethylgranisetron as the major metabolic products.[4] At clinically relevant concentrations of Granisetron, the 7-hydroxy metabolite is predominant.[4]
The deuterated form, 7-Hydroxy Granisetron-d3, is a stable isotope-labeled version of the metabolite, typically used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification. For the purposes of biological activity, the deuterated and non-deuterated forms are generally considered to have equivalent pharmacological effects.
Biological Activity of Granisetron Metabolites
Anticipated Mechanism of Action
It is hypothesized that 7-Hydroxy Granisetron, if active, would exert its effects through the same mechanism as the parent compound—competitive antagonism at the 5-HT3 receptor. The addition of a hydroxyl group to the aromatic ring could potentially influence its binding affinity and selectivity for the receptor.
Signaling Pathway of 5-HT3 Receptor Antagonism
Caption: Hypothesized mechanism of 7-Hydroxy Granisetron-d3 at the 5-HT3 receptor.
Quantitative Data on Biological Activity
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50) for the 5-HT3 receptor binding affinity or antagonist activity of 7-Hydroxy Granisetron-d3. The following table for the parent compound, Granisetron, is provided for comparative context.
Table 1: 5-HT3 Receptor Binding Affinity of Granisetron
| Compound | Receptor | Ligand | Assay System | Ki (nM) |
| Granisetron | 5-HT3 | [³H]Granisetron | Rat Cerebral Cortex Membranes | ~0.27-3.69* |
*Note: The range reflects values from wild-type and mutant receptors in a specific study and should be interpreted with caution.
Experimental Protocols
The absence of specific studies on the biological activity of 7-Hydroxy Granisetron means there are no published, detailed experimental protocols for this specific compound. However, standard pharmacological assays would be employed to determine its activity. The following are generalized protocols that would be adapted for this purpose.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay would determine the binding affinity (Ki) of 7-Hydroxy Granisetron-d3 for the 5-HT3 receptor.
Workflow for Radioligand Binding Assay
Caption: Generalized workflow for a 5-HT3 receptor radioligand binding assay.
Functional Assay for 5-HT3 Receptor Antagonism
A functional assay, such as a whole-cell patch-clamp or a calcium influx assay, would be used to determine the functional potency (IC50) of 7-Hydroxy Granisetron-d3 in antagonizing serotonin-induced receptor activation.
Workflow for a Functional Antagonism Assay
Caption: Generalized workflow for a functional 5-HT3 receptor antagonism assay.
Conclusion and Future Directions
While 7-Hydroxy Granisetron is a major metabolite of Granisetron, there is a significant gap in the scientific literature regarding its specific biological activity at the 5-HT3 receptor. The deuterated form, 7-Hydroxy Granisetron-d3, is a valuable tool for analytical and pharmacokinetic studies, and its biological activity is presumed to be identical to the non-deuterated metabolite.
Future research should focus on quantitatively characterizing the 5-HT3 receptor binding affinity and functional antagonist potency of 7-Hydroxy Granisetron. Such studies are crucial for a comprehensive understanding of Granisetron's overall pharmacological profile and the potential contribution of its metabolites to its therapeutic efficacy and safety. The experimental frameworks outlined in this guide provide a basis for undertaking such investigations. A deeper understanding of the activity of this metabolite could have implications for drug development, including the design of new 5-HT3 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Granisetron: Package Insert / Prescribing Information [drugs.com]
- 4. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Solubility and Stability of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 7-Hydroxy Granisetron-d3. Given the limited direct data on the deuterated metabolite, this guide also incorporates relevant information from its non-deuterated analog, 7-Hydroxy Granisetron, and the parent drug, Granisetron, to provide a thorough profile.
Introduction
7-Hydroxy Granisetron-d3 is the deuterated form of 7-Hydroxy Granisetron, the major active metabolite of Granisetron. Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that associated with chemotherapy and radiotherapy. The deuteration of 7-Hydroxy Granisetron provides a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1][2] Understanding the solubility and stability of this labeled metabolite is crucial for its accurate use in research and development.
Physicochemical Properties
A summary of the known physicochemical properties of 7-Hydroxy Granisetron and its deuterated and hydrochloride forms is presented in Table 1.
Table 1: Physicochemical Properties of 7-Hydroxy Granisetron and its Analogs
| Property | 7-Hydroxy Granisetron | 7-Hydroxy Granisetron-d3 Hydrochloride |
| Molecular Formula | C₁₈H₂₄N₄O₂ | C₁₈H₂₂D₃ClN₄O₂ |
| Molecular Weight | 328.41 g/mol | 367.89 g/mol |
| Appearance | - | White to Light Purple Solid |
| Melting Point | - | >190°C (decomposes) |
| Storage Temperature | - | -20°C Freezer |
Solubility Profile
Direct quantitative solubility data for 7-Hydroxy Granisetron-d3 is not extensively available in the public domain. However, qualitative descriptions and data from the parent compound, Granisetron hydrochloride, provide valuable insights.
Table 2: Solubility Data
| Compound | Solvent | Solubility | Source |
| 7-Hydroxy Granisetron-d3 Hydrochloride | Methanol | Slightly Soluble | Vendor Data |
| Water | Slightly Soluble | Vendor Data | |
| Granisetron Hydrochloride | Water | Freely Soluble | [3] |
| Methanol | Sparingly Soluble | [3] | |
| Methylene Chloride | Sparingly Soluble | [3] | |
| Ethanol | Sparingly Soluble | [4] | |
| DMSO | Soluble (100 mM) | [4] | |
| Acetonitrile | Soluble | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
The addition of a hydroxyl group to form 7-Hydroxy Granisetron is expected to increase its polarity compared to Granisetron, which may influence its solubility profile. The deuteration in 7-Hydroxy Granisetron-d3 is not expected to significantly alter its solubility compared to the non-deuterated form.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6]
Objective: To determine the thermodynamic equilibrium solubility of 7-Hydroxy Granisetron-d3 in various solvents.
Materials:
-
7-Hydroxy Granisetron-d3
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Validated analytical method (e.g., HPLC-UV or LC-MS/MS) for quantification
Methodology:
-
Add an excess amount of solid 7-Hydroxy Granisetron-d3 to a glass vial to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 7-Hydroxy Granisetron-d3 in the diluted sample using a validated analytical method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
A comprehensive stability profile for 7-Hydroxy Granisetron-d3 is not publicly available. However, forced degradation studies on the parent drug, Granisetron, provide a strong indication of its likely stability characteristics.[7] Granisetron has been shown to be relatively unstable under acidic, alkaline, and oxidative conditions.[8]
Table 3: Summary of Forced Degradation Studies on Granisetron
| Stress Condition | Observations for Granisetron | Potential Implications for 7-Hydroxy Granisetron-d3 |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | Significant degradation observed.[8] | Likely to be susceptible to acidic degradation. |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | Significant degradation observed.[8] | Likely to be susceptible to basic degradation. |
| Oxidative Degradation (e.g., 3-30% H₂O₂ at room temp) | Significant degradation observed.[8] | The phenolic hydroxyl group may increase susceptibility to oxidation. |
| Thermal Degradation (e.g., 60-80°C) | Generally stable. | Expected to be thermally stable under typical storage conditions. |
| Photodegradation (e.g., UV light) | Generally stable. | Expected to be photostable, but should be stored protected from light as a precaution. |
In solution, Granisetron hydrochloride has demonstrated good stability in common intravenous fluids like 0.9% sodium chloride and 5% dextrose in water for extended periods, especially when refrigerated.[9][10] An extemporaneously prepared oral liquid of granisetron was also found to be stable for up to 14 days at both refrigerated and room temperatures.[11]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12]
Objective: To investigate the degradation of 7-Hydroxy Granisetron-d3 under various stress conditions.
Materials:
-
7-Hydroxy Granisetron-d3
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
-
Temperature-controlled ovens
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of 7-Hydroxy Granisetron-d3 in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at a controlled temperature for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Caption: Workflow for Forced Degradation Studies.
Metabolism of Granisetron
Granisetron is primarily metabolized in the liver via N-demethylation and aromatic ring oxidation, followed by conjugation.[13] The major metabolite in humans is 7-Hydroxy Granisetron.[7] This metabolic pathway is crucial for the clearance of the drug.
Caption: Simplified Metabolic Pathway of Granisetron.
Conclusion
While direct, comprehensive data on the solubility and stability of 7-Hydroxy Granisetron-d3 is limited, a reasonable profile can be inferred from the available information on its non-deuterated counterpart and the parent drug, Granisetron. The compound is likely to be slightly soluble in water and methanol and more soluble in organic solvents like DMSO. Its stability profile is expected to mirror that of Granisetron, with susceptibility to degradation under acidic, basic, and oxidative conditions. The provided experimental protocols offer a framework for researchers to generate specific, quantitative data for 7-Hydroxy Granisetron-d3 to support its use in drug development and analytical applications.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. A New Validated RP-HPLC Method for Determination of Antiemetic Drug (Granisetron) In Bulk and Pharmaceutical Dosage Form | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of granisetron hydrochloride in a disposable elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of granisetron hydrochloride in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. japsonline.com [japsonline.com]
The Pivotal Role of 7-Hydroxy Granisetron-d3 in Modern Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. This technical guide provides a comprehensive overview of the critical role of 7-Hydroxy Granisetron-d3, the deuterated stable isotope-labeled internal standard for the major active metabolite of Granisetron. We delve into the core principles of its application in drug metabolism studies, focusing on enhancing the accuracy and reliability of bioanalytical methods. This guide offers detailed experimental protocols, presents quantitative data from validated methods, and visualizes the metabolic pathways and analytical workflows, serving as an essential resource for scientists in the field.
Introduction: The Significance of Metabolite Quantification
Granisetron is a potent 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiation therapy.[1] The primary route of metabolism for Granisetron is through hepatic pathways, involving N-demethylation and aromatic ring oxidation.[2] One of its major and pharmacologically active metabolites is 7-Hydroxy Granisetron.[3][4] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, ensuring drug safety and efficacy.
The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] However, the complexity of biological matrices can introduce significant variability due to matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation.[6] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry best practice. 7-Hydroxy Granisetron-d3, by virtue of being chemically identical to the analyte but distinguishable by mass, provides the most accurate method for the quantification of 7-Hydroxy Granisetron.[7]
The Role of Deuterated Internal Standards
A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[7] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[8] This co-elution and similar behavior are fundamental to correcting for potential errors throughout the analytical process.
The use of 7-Hydroxy Granisetron-d3 as an internal standard in the analysis of 7-Hydroxy Granisetron offers several key advantages:
-
Correction for Matrix Effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. As 7-Hydroxy Granisetron-d3 is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, allowing for accurate quantification.
-
Compensation for Extraction Variability: During sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the recovery of the analyte can vary between samples. The deuterated internal standard is added at the beginning of the process and experiences the same potential losses as the analyte, thereby providing a reliable measure of extraction efficiency for each sample.
-
Correction for Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. By monitoring the signal of the internal standard, these variations can be normalized, ensuring consistent and reliable results over time.
Granisetron Metabolism: A Visualized Pathway
Granisetron undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] The formation of 7-Hydroxy Granisetron is a significant metabolic pathway.[3] Studies have indicated the involvement of the CYP3A subfamily in the metabolism of granisetron.[3]
Caption: Metabolic conversion of Granisetron to its major metabolites.
Quantitative Analysis of 7-Hydroxy Granisetron using LC-MS/MS
The use of 7-Hydroxy Granisetron-d3 is integral to validated LC-MS/MS methods for the simultaneous quantification of Granisetron and its primary metabolite. The following tables summarize the performance characteristics of a typical validated method.
Table 1: Linearity and Range of Quantification [9]
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Granisetron | Human Plasma | 0.5 - 100 | > 0.99 |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 | > 0.99 |
| Granisetron | Human Urine | 2 - 2000 | > 0.99 |
| 7-Hydroxy Granisetron | Human Urine | 2 - 1000 | > 0.99 |
Table 2: Precision and Accuracy of the Method [8][9]
| Analyte | Matrix | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| 7-Hydroxy Granisetron | Dog Plasma | 0.1 | 8.7 | 105 |
| 5 | 2.5 | 98 | ||
| 40 | 1.3 | 99 | ||
| 7-Hydroxy Granisetron | Human Plasma | LLOQ (0.1) | < 10 | > 85 |
| MQC | < 10 | > 85 | ||
| HQC | < 10 | > 85 |
LLOQ: Lower Limit of Quantification; MQC: Medium Quality Control; HQC: High Quality Control
Detailed Experimental Protocols
A robust and reliable bioanalytical method requires meticulously developed and validated protocols. Below are detailed methodologies for the analysis of 7-Hydroxy Granisetron using its deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add 20 µL of a 100 ng/mL solution of 7-Hydroxy Granisetron-d3 (internal standard). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable and precise gradient.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: [9]
-
Column: Xselect HSS T3 analytical column (or equivalent C18 column).
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[9]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions: [9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Granisetron: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific masses to be optimized based on instrument).
-
7-Hydroxy Granisetron-d3: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific masses to be optimized based on instrument, typically +3 Da from the unlabeled analyte).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to data analysis in a typical drug metabolism study utilizing 7-Hydroxy Granisetron-d3.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 7-Hydroxy Granisetron-d3 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of granisetron and its primary active metabolite, 7-hydroxy granisetron, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, including matrix effects and inconsistencies in sample preparation. 7-Hydroxy Granisetron-d3, a deuterium-labeled analog of the primary metabolite, serves as an ideal internal standard for the quantification of 7-hydroxy granisetron. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing the highest degree of accuracy and precision.[1] This document outlines a detailed protocol for the use of 7-Hydroxy Granisetron-d3 as an internal standard for the LC-MS/MS analysis of 7-hydroxy granisetron in human plasma and urine.
Principle of the Method
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the simultaneous quantification of granisetron and 7-hydroxy granisetron.[1] Samples are prepared using a liquid-liquid extraction (LLE) or protein precipitation procedure to isolate the analytes from the biological matrix. 7-Hydroxy Granisetron-d3 is added at the beginning of the sample preparation process to serve as the internal standard for 7-hydroxy granisetron. A stable isotope-labeled version of granisetron should also be used for the quantification of the parent drug.[1] Chromatographic separation is achieved on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of 7-hydroxy granisetron using a stable isotope-labeled internal standard.[1][2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 | 0.1 |
| 7-Hydroxy Granisetron | Human Urine | 2 - 1000 | 2 |
| Granisetron | Human Plasma | 0.5 - 100 | 0.5 |
| Granisetron | Human Urine | 2 - 2000 | 2 |
Table 2: Accuracy and Precision (Human Plasma)
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 7-Hydroxy Granisetron | 0.3 | >85 | <10 |
| 7-Hydroxy Granisetron | 50 | >85 | <10 |
| 7-Hydroxy Granisetron | 80 | >85 | <10 |
| Granisetron | 1.5 | >85 | <10 |
| Granisetron | 50 | >85 | <10 |
| Granisetron | 80 | >85 | <10 |
Data derived from a study demonstrating accuracy >85% and precision <10% CV.[1]
Experimental Protocols
Materials and Reagents
-
7-Hydroxy Granisetron analytical standard
-
7-Hydroxy Granisetron-d3 internal standard
-
Granisetron analytical standard
-
Granisetron-d3 (or other stable isotope-labeled variant) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant) or urine
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-hydroxy granisetron and 7-Hydroxy Granisetron-d3 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of 7-Hydroxy Granisetron-d3 (and the granisetron IS) at a suitable concentration (e.g., 10 ng/mL) in a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography (LC) System
| Parameter | Condition |
| Column | Xselect HSS T3 analytical column (or equivalent C18 column) |
| Mobile Phase | Isocratic: 20% Acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) System
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxy Granisetron | 329.2 | 138.1 |
| 7-Hydroxy Granisetron-d3 (IS) | 332.2 | 141.1 |
| Granisetron | 313.2 | 138.1 |
| Granisetron-d3 (IS) | 316.2 | 138.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Role of the internal standard in quantification.
References
Application Note: Quantification of Granisetron in Human Plasma using 7-Hydroxy Granisetron-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Granisetron in human plasma using a stable isotope-labeled internal standard, 7-Hydroxy Granisetron-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate quantification of Granisetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is highly recommended for quantitative bioanalysis using mass spectrometry.[2][3] The deuterated analog closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for variations during sample preparation and analysis, leading to improved accuracy and precision.[4]
This application note details a robust and sensitive LC-MS/MS method for the determination of Granisetron in human plasma. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the method described.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Granisetron | Human Plasma | 0.02 - 20 | 0.02[5][6] |
| Granisetron | Human Plasma | 0.5 - 100 | 0.5[7][8] |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 | 0.1[7][8] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Granisetron | Human Plasma | 0.1 (LLOQ) | < 15 | 93 - 105 | < 15 | 93 - 105 |
| 0.3 (Low QC) | < 10 | 95 - 105 | < 10 | 95 - 105 | ||
| 8 (Medium QC) | < 8 | 97 - 103 | < 8 | 97 - 103 | ||
| 16 (High QC) | < 8 | 98 - 102 | < 8 | 98 - 102 |
Note: The data presented are representative and may vary between laboratories. Method validation should be performed to establish specific performance characteristics.
Experimental Protocols
Materials and Reagents
-
Granisetron hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Xselect HSS T3, 2.5 µm, 2.1 x 100 mm or equivalent[7]
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Granisetron and 7-Hydroxy Granisetron-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Granisetron stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the 7-Hydroxy Granisetron-d3 primary stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for standards, quality controls, and unknown samples.
-
Pipette 100 µL of human plasma into the labeled tubes.[5][6]
-
Add 25 µL of the 10 ng/mL 7-Hydroxy Granisetron-d3 internal standard working solution to all tubes except for the blank matrix.
-
Add 25 µL of the appropriate Granisetron working standard solution to the calibration standards.
-
Vortex mix for 10 seconds.
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to HPLC vials for analysis.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Xselect HSS T3, 2.5 µm, 2.1 x 100 mm[7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 20% B[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 2.0 minutes[5][6][11] |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Granisetron: m/z 313.4 → 138.0[5][6][11]7-Hydroxy Granisetron-d3: m/z 332.2 → 152.1 (Predicted) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: MS parameters may require optimization based on the specific instrument used.
Visualizations
Caption: Experimental workflow for the quantification of Granisetron in human plasma.
Caption: MRM-based detection of Granisetron and its internal standard.
References
- 1. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of 7-Hydroxy Granisetron-d3 in Human Plasma
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. Its major active metabolite is 7-Hydroxy Granisetron. Accurate quantification of both granisetron and its metabolites in human plasma is crucial for pharmacokinetic studies. This document provides a detailed protocol for the determination of 7-Hydroxy Granisetron in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. 7-Hydroxy Granisetron-d3 is utilized as the internal standard (IS) to ensure high accuracy and precision.
This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for clinical and preclinical studies.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate 7-Hydroxy Granisetron and its deuterated internal standard from human plasma, ensuring a clean extract for LC-MS/MS analysis.[1]
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3 stock solutions
-
Internal Standard (IS) working solution (7-Hydroxy Granisetron-d3 in methanol)
-
Reagent grade water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
SPE cartridges (e.g., Octyl silica based)
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 1 mL of plasma into a clean polypropylene tube.
-
Add a specific volume of the 7-Hydroxy Granisetron-d3 internal standard working solution to each plasma sample (except for blank plasma).
-
Vortex the samples for 30 seconds.
-
Condition the SPE cartridges by passing methanol followed by reagent grade water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable washing solution (e.g., water, low percentage of organic solvent) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Xselect HSS T3 analytical column or equivalent.[2]
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[2]
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3 need to be determined by direct infusion and optimization.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and collision gas), and ion spray voltage for maximum signal intensity.
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[3][4] The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 7-Hydroxy Granisetron | 0.1 - 100 | ≥ 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7-Hydroxy Granisetron | LLOQ | 0.1 | 85-115 | < 15 |
| LQC | Low | 85-115 | < 15 | |
| MQC | Medium | 85-115 | < 15 | |
| HQC | High | 85-115 | < 15 | |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Precision should be within 13% across the calibration range.[1] |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |
| 7-Hydroxy Granisetron | LQC | Low | > 85 |
| MQC | Medium | > 85 | |
| HQC | High | > 85 | |
| Recovery of 7-Hydroxy Granisetron from human plasma is expected to be quantitative.[1] |
Visualizations
Caption: Workflow for the analysis of 7-Hydroxy Granisetron in human plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Notes and Protocols for Bioequivalence Studies of Granisetron Utilizing 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting bioequivalence studies of Granisetron oral formulations. The protocol incorporates the use of 7-Hydroxy Granisetron-d3 as an internal standard for the bioanalytical quantification of Granisetron's major metabolite, 7-Hydroxy Granisetron, ensuring analytical accuracy and robustness.
Introduction
Granisetron is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy[1][2]. To ensure the therapeutic equivalence of generic formulations of Granisetron, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
Accurate quantification of the parent drug, Granisetron, and its primary active metabolite, 7-Hydroxy Granisetron, in biological matrices is critical for pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This approach corrects for variability in sample processing and instrument response, leading to highly reliable data.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study comparing a test and a reference formulation of Granisetron tablets. Data are presented as the geometric mean with the 90% confidence interval (CI) in parentheses.
| Pharmacokinetic Parameter | Test Formulation | Reference Formulation | 90% CI for Geometric Mean Ratio |
| Granisetron | |||
| AUC0-t (ng·h/mL) | 54.2 | 52.1 | (0.80 - 1.25) |
| Cmax (ng/mL) | 8.18 | 7.42 | (0.80 - 1.25) |
| 7-Hydroxy Granisetron | |||
| AUC0-t (ng·h/mL) | (Data to be populated from a specific study) | ||
| Cmax (ng/mL) | (Data to be populated from a specific study) |
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration.
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover bioequivalence study of Granisetron tablets under fasting conditions.
3.1.1. Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Age: 18-55 years.
-
Body Mass Index (BMI): Within a healthy range.
-
Subjects are screened for any clinically significant abnormalities through medical history, physical examination, and laboratory tests.
3.1.2. Study Design
-
A single-center, open-label, randomized, two-period, two-sequence crossover study.
-
A washout period of at least 7 days should separate the two treatment periods[3].
-
Subjects are randomly assigned to receive either the test or reference formulation in the first period and the alternate formulation in the second period.
3.1.3. Dosing and Sample Collection
-
Subjects fast overnight for at least 10 hours before drug administration.
-
A single oral dose of the Granisetron tablet (e.g., 1 mg) is administered with 240 mL of water[3].
-
Blood samples (approximately 5 mL) are collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose[3].
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Granisetron and 7-Hydroxy Granisetron
This method describes the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma using LC-MS/MS with their respective stable isotope-labeled internal standards.
3.2.1. Materials and Reagents
-
Granisetron and 7-Hydroxy Granisetron reference standards.
-
Granisetron-d3 and 7-Hydroxy Granisetron-d3 as internal standards (IS).
-
Acetonitrile, methanol, formic acid, and ammonium formate (all HPLC or LC-MS grade).
-
Human plasma (drug-free).
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (containing Granisetron-d3 and 7-Hydroxy Granisetron-d3).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.2.3. LC-MS/MS Conditions
-
LC System: A validated HPLC system capable of delivering a precise and stable flow.
-
Analytical Column: Xselect HSS T3 column (or equivalent)[4].
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4), delivered in an isocratic mode[4].
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Granisetron | 313.2 | 138.1 |
| 7-Hydroxy Granisetron | 329.2 | 154.1 |
| Granisetron-d3 | 316.2 | 141.1 |
| 7-Hydroxy Granisetron-d3 | 332.2 | 157.1 |
3.2.4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability[4]. The linear range for 7-Hydroxy Granisetron in plasma is typically 0.1-100 ng/mL[4].
Visualizations
Granisetron Signaling Pathway
Caption: Mechanism of action of Granisetron.
Bioequivalence Study Workflow
Caption: Bioequivalence study experimental workflow.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data for the analysis of 7-Hydroxy Granisetron-d3 using mass spectrometry. 7-Hydroxy Granisetron is a primary metabolite of Granisetron, a potent 5-HT3 receptor antagonist used as an antiemetic. The deuterated internal standard, 7-Hydroxy Granisetron-d3, is crucial for the accurate quantification of the metabolite in biological matrices.[1] This application note outlines the predicted fragmentation pattern of 7-Hydroxy Granisetron-d3, a detailed experimental protocol for its analysis, and a summary of expected mass-to-charge ratios (m/z) for key fragments.
Chemical Structures
7-Hydroxy Granisetron:
-
Molecular Formula: C₁₈H₂₄N₄O₂[2]
-
IUPAC Name: 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[2]
7-Hydroxy Granisetron-d3:
-
Note: The deuterium atoms are typically located on the N-methyl group of the indazole ring for use as an internal standard.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 7-Hydroxy Granisetron-d3 in positive ion mode electrospray ionization (ESI) is anticipated to follow pathways similar to Granisetron and other related indole-containing compounds. The protonated molecule [M+H]⁺ is expected to be the precursor ion. Subsequent fragmentation (MS/MS) will likely involve cleavage at the amide bond and within the azabicyclo[3.3.1]nonane ring system.
The primary fragmentation pathways are predicted to be:
-
Neutral loss of the indazole carboxamide moiety: Cleavage of the amide bond can result in the formation of a charged 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl fragment.
-
Fragmentation of the azabicyclo[3.3.1]nonane ring: This can lead to several characteristic product ions.
-
Cleavage within the hydroxylated indazole ring: While less common, fragmentation of the indazole ring itself may occur.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of 7-Hydroxy Granisetron-d3. These values are calculated based on the monoisotopic masses.
| Ion Description | Predicted m/z |
| [M+H]⁺ (Precursor Ion) | 332.2 |
| Fragment 1 (Loss of C₉H₇N₂O₂) | 155.1 |
| Fragment 2 (Azabicyclononane moiety) | 141.1 |
| Fragment 3 (Indazole moiety) | 192.1 |
Experimental Protocol
This protocol provides a general framework for the analysis of 7-Hydroxy Granisetron-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization may be required based on the specific instrumentation and matrix.
4.1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., 7-Hydroxy Granisetron-d3).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
4.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 332.2.
-
Product Ions (Q3): m/z 155.1 and 141.1 (quantifier and qualifier, respectively).
-
Collision Energy (CE): Optimization required, typically in the range of 15-30 eV.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway of 7-Hydroxy Granisetron-d3.
Experimental Workflow
Caption: Workflow for the analysis of 7-Hydroxy Granisetron-d3.
This application note provides a comprehensive guide for the mass spectrometric analysis of 7-Hydroxy Granisetron-d3. The provided protocols and predicted fragmentation data will be a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Granisetron and Its Metabolites
Introduction
Granisetron is a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. The analysis of Granisetron and its metabolites, such as 7-hydroxygranisetron, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note provides a detailed overview of various High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of Granisetron and its related substances.
Chromatographic Conditions Summary
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Granisetron. The choice of column, mobile phase, and detector depends on the specific application, whether it is for the determination of the active pharmaceutical ingredient (API) in bulk and dosage forms, or for the sensitive detection of the parent drug and its metabolites in human plasma. A summary of various chromatographic conditions is presented in the tables below for easy comparison.
Table 1: HPLC Methods for Granisetron and its Metabolites/Impurities
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5][6] | Method 4[7] |
| Analyte(s) | Granisetron and 7-hydroxygranisetron | Granisetron and its impurities/degradation products | Granisetron Hydrochloride | Granisetron HCl and degradation products |
| Column | Octyl silica | Xbridge phenyl (150mm×4.6 mm, 3.5 µm) | Kromasil C18 (250 x 4.6mm; 5µm) | X-Bridge C18 |
| Mobile Phase | Ion-pair chromatography | A: 10mM Ammonium acetate (pH 8.5) B: Acetonitrile: Methanol (50:50, v/v) (Gradient) | 0.05 M KH2PO4 buffer (pH 3.0) : Acetonitrile (70:30) | Acetonitrile: 0.025 M KH2PO4 (pH 2) (20:80) |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | Fluorescence (Granisetron) & Electrochemical (7-OH-G) | UV at 305 nm | UV at 301 nm | Diode-Array Detection (DAD) |
| Sample Matrix | Human Plasma | Drug Substance | Bulk and Pharmaceutical Dosage Forms | Pharmaceutical Preparations |
Table 2: Validation Parameters of a Selected HPLC Method for Granisetron [5]
| Validation Parameter | Result |
| Linearity Range | 16 - 26 µg/mL |
| Correlation Coefficient (r²) | 0.9988 |
| Percentage Recovery | 100.64% |
| Limit of Detection (LOD) | Determined by calibration curve method |
| Limit of Quantification (LOQ) | Determined by calibration curve method |
Experimental Protocols
Below are detailed protocols for two distinct HPLC methods: one for the simultaneous determination of Granisetron and its metabolite in human plasma, and another for the analysis of Granisetron in pharmaceutical dosage forms.
Protocol 1: Simultaneous Determination of Granisetron and 7-Hydroxygranisetron in Human Plasma[1]
This method is highly sensitive and selective, making it suitable for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load 1 mL of human plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Granisetron, 7-hydroxygranisetron, and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. HPLC Analysis
-
Column: Octyl silica column.
-
Mobile Phase: Utilize a reversed-phase ion-pair chromatographic separation.
-
Injection Volume: Inject the reconstituted sample into the HPLC system.
-
Detection:
-
Fluorescence detector for the quantification of Granisetron.
-
Electrochemical detector for the quantification of 7-hydroxygranisetron, placed in series after the fluorescence detector.
-
3. Quantification
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the respective concentrations.
-
Determine the concentration of Granisetron and 7-hydroxygranisetron in the plasma samples from the calibration curves. The limits of quantification for granisetron and 7-hydroxygranisetron were reported to be 0.1 and 0.25 ng/ml, respectively.[1]
Protocol 2: Estimation of Granisetron Hydrochloride in Bulk and Pharmaceutical Dosage Forms[5]
This rapid and sensitive RP-HPLC method is suitable for routine quality control analysis.
1. Preparation of Standard Solution
-
Accurately weigh and dissolve Granisetron Hydrochloride reference standard in a suitable diluent to obtain a known concentration.
2. Preparation of Sample Solution (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Granisetron Hydrochloride and transfer it to a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm membrane filter.
3. HPLC Analysis
-
Column: Kromasil C18 (250 x 4.6mm; 5µm).[5]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in the ratio of 70:30 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: Inject the standard and sample solutions into the HPLC system.
-
Detection: UV detector set at 301 nm.[5]
4. Quantification
-
Calculate the amount of Granisetron Hydrochloride in the sample by comparing the peak area of the sample with that of the standard. The retention time for granisetron hydrochloride was found to be 4.28 minutes.[5]
Method Validation
The described HPLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines.[3][5] Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][7][8][9][10][11]
Visualizations
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection. | Semantic Scholar [semanticscholar.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Development and Validation of RP-HPLC Method for Simultaneous Determination of Granisetron and Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijrpc.com [ijrpc.com]
Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 in Urine Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The major active metabolite of granisetron is 7-hydroxy granisetron. Accurate and reliable quantification of granisetron and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative analysis by mass spectrometry. 7-Hydroxy Granisetron-d3 is the deuterated analog of 7-hydroxy granisetron and serves as an ideal internal standard for its quantification in urine samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.
Analyte Information
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 7-Hydroxy Granisetron | C₁₈H₂₄N₄O₂ | 328.41 |
| 7-Hydroxy Granisetron-d3 | C₁₈H₂₁D₃N₄O₂ | 331.43 |
Quantitative Data
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 7-hydroxy granisetron in human urine using 7-Hydroxy Granisetron-d3 as an internal standard.[1]
Table 1: LC-MS/MS Method Validation Parameters for 7-Hydroxy Granisetron in Human Urine
| Parameter | Result |
| Linear Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | > 85% |
| Precision (CV) | < 10% |
| Matrix Effect | No significant matrix effects observed |
| Recovery | Data not explicitly provided, but method validated |
| Stability | Stable under various storage and experimental conditions |
Table 2: Mass Spectrometry Parameters for 7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxy Granisetron | 329.2 | 138.1 |
| 7-Hydroxy Granisetron-d3 | 332.2 | 141.1 |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Human Urine Samples
This protocol is a synthesized procedure based on established methods for similar analytes in urine and is designed to be a starting point for method development and validation.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange or reversed-phase (e.g., C8 or C18) cartridges.
-
Urine sample
-
7-Hydroxy Granisetron-d3 internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the urine sample with an appropriate amount of 7-Hydroxy Granisetron-d3 internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 2 mL of methanol through them.
-
Equilibrate the cartridges by passing 2 mL of deionized water through them. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of 5% methanol in deionized water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis Protocol
Instrumentation:
-
A liquid chromatography system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: [1][2]
-
Analytical Column: Xselect HSS T3 (or equivalent C18 column)
-
Mobile Phase: 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4)
-
Flow Rate: Isocratic elution at an appropriate flow rate for the column dimensions.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions: [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
7-Hydroxy Granisetron: 329.2 → 138.1 m/z
-
7-Hydroxy Granisetron-d3: 332.2 → 141.1 m/z
-
-
Optimize other parameters such as collision energy, declustering potential, and source temperature for the specific instrument used.
Visualizations
Signaling Pathway of Granisetron Action
Granisetron exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels. When activated by serotonin (5-HT), they allow for the influx of cations, leading to neuronal depolarization. Granisetron blocks this binding, thereby inhibiting the signaling cascade that leads to nausea and vomiting.
Caption: Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.
Experimental Workflow for Urine Sample Analysis
The following diagram illustrates the key steps involved in the analysis of 7-hydroxy granisetron in urine samples using 7-Hydroxy Granisetron-d3 as an internal standard.
Caption: Workflow for the analysis of 7-hydroxy granisetron in urine.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Solid-Phase Extraction Method for 7-Hydroxy Granisetron-d3: Application Notes and Protocols
This document provides a detailed methodology for the solid-phase extraction (SPE) of 7-Hydroxy Granisetron-d3 from human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this stable isotope-labeled internal standard, often used in pharmacokinetic studies of Granisetron.
Application Notes
Granisetron is a selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy.[1][2] The primary active metabolite of Granisetron is 7-Hydroxy Granisetron. For quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is crucial for accurate and precise results.
This solid-phase extraction protocol is designed for the efficient isolation of 7-Hydroxy Granisetron-d3 from human plasma, ensuring clean extracts and minimizing matrix effects prior to analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The recovery of granisetron and its 7-hydroxy metabolite from human plasma using solid-phase extraction has been shown to be quantitative.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of a published method for the analysis of 7-Hydroxy Granisetron in human plasma, which is directly applicable to its deuterated analog, 7-Hydroxy Granisetron-d3.
| Parameter | Value | Reference |
| Analyte | 7-Hydroxy Granisetron | [1] |
| Internal Standard | Deuterated Analog (e.g., 7-Hydroxy Granisetron-d3) | Assumed based on standard practice |
| Matrix | Human Plasma | [1] |
| Extraction Method | Solid-Phase Extraction | [1] |
| Recovery | Quantitative | [1] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | [1] |
| Linearity Range | 0.25 - 50 ng/mL | [1] |
| Precision | Within 13% | [1] |
| Accuracy | Within 13% | [1] |
Experimental Protocol
This section details the step-by-step procedure for the solid-phase extraction of 7-Hydroxy Granisetron-d3 from human plasma.
Materials and Reagents:
-
Human plasma samples
-
7-Hydroxy Granisetron-d3 (Internal Standard)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Phosphate Buffer
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike the plasma samples with the internal standard, 7-Hydroxy Granisetron-d3, to a final concentration within the linear range of the analytical method.
-
Vortex the spiked samples for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the SPE cartridge with 1 mL of a weak organic solvent or an appropriate buffer to remove interfering substances. A common wash solution is 5% methanol in water.
-
Apply a vacuum to draw the wash solution through the cartridge.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a modifier like ammonium hydroxide to improve recovery of basic compounds).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for the analytical method (e.g., 100 µL of a mixture of mobile phase A and B).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume into the HPLC-MS/MS system for analysis.
-
Experimental Workflow Diagram
References
Application of 7-Hydroxy Granisetron-d3 in Clinical Trials: Detailed Application Notes and Protocols
Introduction
7-Hydroxy Granisetron-d3 is the deuterated form of 7-Hydroxy Granisetron, the primary active metabolite of Granisetron. Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used in clinical settings to prevent and treat nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The study of its metabolism and pharmacokinetics is crucial for optimizing dosing regimens and ensuring patient safety. In clinical trials, the accurate quantification of drug and metabolite concentrations in biological matrices is paramount. 7-Hydroxy Granisetron-d3 serves as an essential tool in this process, primarily utilized as an internal standard (IS) for bioanalytical methods. Its stable isotope-labeled nature ensures that it behaves almost identically to the endogenous analyte (7-Hydroxy Granisetron) during sample extraction, chromatographic separation, and mass spectrometric detection, thereby correcting for variability and enhancing the accuracy and precision of the quantification.
This document provides detailed application notes and protocols for the use of 7-Hydroxy Granisetron-d3 in clinical trials, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of 7-Hydroxy Granisetron-d3 in a clinical trial setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 7-Hydroxy Granisetron in biological samples such as plasma and urine. This is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Rationale for Use:
The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement during mass spectrometry, leading to inaccurate measurements. As 7-Hydroxy Granisetron-d3 co-elutes with the analyte and experiences the same matrix effects, it allows for reliable correction.
-
Compensation for Sample Preparation Variability: Losses of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) are accounted for, as the SIL-IS will be lost at a proportional rate.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly improved, which is critical for regulatory submissions and clinical decision-making.
Clinical Relevance:
In clinical trials involving Granisetron, monitoring the levels of both the parent drug and its major active metabolite, 7-Hydroxy Granisetron, is often necessary to fully understand the drug's disposition in the body. This is particularly important in special populations, such as pregnant women, where metabolic pathways may be altered.[1] A validated LC-MS/MS method using 7-Hydroxy Granisetron-d3 as an internal standard enables the reliable characterization of the pharmacokinetic profiles of 7-Hydroxy Granisetron, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma and urine, utilizing their respective stable isotope-labeled internal standards.[1]
Table 1: Linearity of the Method
| Analyte | Matrix | Calibration Curve Range (ng/mL) |
| Granisetron | Human Plasma | 0.5 - 100 |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 |
| Granisetron | Human Urine | 2 - 2000 |
| 7-Hydroxy Granisetron | Human Urine | 2 - 1000 |
Table 2: Precision and Accuracy of the Method
| Analyte | Matrix | Quality Control Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Granisetron | Human Plasma | Low (1.5) | < 10% | > 85% |
| Medium (15) | < 10% | > 85% | ||
| High (80) | < 10% | > 85% | ||
| 7-Hydroxy Granisetron | Human Plasma | Low (0.3) | < 10% | > 85% |
| Medium (3) | < 10% | > 85% | ||
| High (80) | < 10% | > 85% | ||
| Granisetron | Human Urine | Low (6) | < 10% | > 85% |
| Medium (600) | < 10% | > 85% | ||
| High (1600) | < 10% | > 85% | ||
| 7-Hydroxy Granisetron | Human Urine | Low (6) | < 10% | > 85% |
| Medium (300) | < 10% | > 85% | ||
| High (800) | < 10% | > 85% |
Experimental Protocols
The following protocols are based on a validated method for the quantification of Granisetron and 7-Hydroxy Granisetron in human plasma and urine.[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Granisetron, 7-Hydroxy Granisetron, Granisetron-d3, and 7-Hydroxy Granisetron-d3 in methanol to obtain individual stock solutions of 1 mg/mL.
b. Working Solutions:
-
Prepare serial dilutions of the Granisetron and 7-Hydroxy Granisetron stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution containing both Granisetron-d3 and 7-Hydroxy Granisetron-d3 at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
c. Calibration Standards and QC Samples:
-
Spike blank human plasma or urine with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma or urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: Xselect HSS T3 analytical column
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)
-
Flow Rate: Isocratic elution
-
Injection Volume: 10 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Granisetron: Specific parent > daughter ion transition
-
7-Hydroxy Granisetron: Specific parent > daughter ion transition
-
Granisetron-d3: Specific parent > daughter ion transition
-
7-Hydroxy Granisetron-d3: Specific parent > daughter ion transition
-
(Note: Specific MRM transitions and instrument parameters should be optimized for the mass spectrometer being used.)
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Metabolism of Granisetron to 7-Hydroxy Granisetron.
Caption: Bioanalytical workflow for 7-Hydroxy Granisetron.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 7-Hydroxy Granisetron-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 7-Hydroxy Granisetron-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for 7-Hydroxy Granisetron-d3?
A1: While specific transitions for the deuterated standard (d3) are not explicitly detailed in the provided literature, they can be inferred from the non-deuterated 7-Hydroxy Granisetron and Granisetron. For Granisetron, a common transition is m/z 313.4 → 138.[1] Since 7-Hydroxy Granisetron is a metabolite, its mass will be higher by approximately 16 amu (due to the addition of an oxygen atom). The deuterated internal standard will have a mass shift corresponding to the number of deuterium atoms. Therefore, you should perform a direct infusion of your 7-Hydroxy Granisetron-d3 standard into the mass spectrometer to determine the exact precursor ion mass and then optimize the collision energy to identify the most stable and abundant product ions.
Q2: Which ionization mode is best suited for 7-Hydroxy Granisetron-d3 analysis?
A2: Positive electrospray ionization (ESI) mode is commonly used and has been shown to be effective for the analysis of Granisetron and its metabolites.[2] This is because the structure of 7-Hydroxy Granisetron contains basic nitrogen atoms that are readily protonated.
Q3: What type of analytical column is recommended for the chromatographic separation?
A3: A reversed-phase C18 or a similar column, such as an Xselect HSS T3, is recommended for the separation of 7-Hydroxy Granisetron-d3 from the matrix and other analytes.[2][3] These columns provide good retention and peak shape for this type of compound.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[4][5] To minimize these effects, you can:
-
Optimize sample preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][6]
-
Use a deuterated internal standard: 7-Hydroxy Granisetron-d3 is a stable isotope-labeled internal standard, which is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Chromatographic separation: Ensure that 7-Hydroxy Granisetron-d3 is chromatographically separated from the bulk of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5]
Q5: What are the expected validation parameters for a method analyzing 7-Hydroxy Granisetron?
A5: For the non-deuterated 7-Hydroxy Granisetron, a validated method has shown a linear range of 0.1-100 ng/mL in human plasma with accuracy greater than 85% and precision (coefficient of variation) of less than 10%.[2] Similar performance would be expected when developing a method using the deuterated internal standard.
Troubleshooting Guides
Issue 1: Low or No Signal for 7-Hydroxy Granisetron-d3
| Potential Cause | Recommended Solution |
| Incorrect MS/MS Transitions | Directly infuse a standard solution of 7-Hydroxy Granisetron-d3 to determine the correct precursor and product ions. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.[7] A systematic approach like design of experiments (DoE) can be beneficial.[8] |
| Poor Sample Recovery | Evaluate and optimize the sample preparation method (e.g., SPE, LLE, protein precipitation). Ensure the pH and solvent composition are optimal for extraction.[9][10] |
| Analyte Degradation | Check the stability of 7-Hydroxy Granisetron-d3 in the sample matrix and during storage.[2] |
| Matrix Suppression | Infuse the analyte post-column while injecting a blank matrix extract to identify regions of ion suppression.[5] Improve chromatographic separation or enhance sample cleanup to mitigate this. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte's pKa. For basic compounds like 7-Hydroxy Granisetron, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[2] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[11] |
| Secondary Interactions | Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Matrix Interferences | Improve the selectivity of the sample preparation method. Optimize the chromatographic gradient to separate the analyte from interfering peaks. |
| Co-eluting Isobaric Compounds | Use a high-resolution mass spectrometer if available. Otherwise, improve chromatographic separation or select more specific MRM transitions. |
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for 7-Hydroxy Granisetron Analysis
| Parameter | Recommended Setting | Source |
| LC Column | Xselect HSS T3 or equivalent C18 | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [2] |
| Gradient | Isocratic or gradient elution, optimize for separation | [2] |
| Flow Rate | 0.2 - 0.5 mL/min | [8] |
| Injection Volume | 5 - 20 µL | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [2] |
| Precursor Ion (Q1) | Determine by direct infusion of standard | - |
| Product Ion (Q3) | Determine by optimizing collision energy | - |
Table 2: Example Validation Data for 7-Hydroxy Granisetron (Non-deuterated)
| Parameter | Result | Source |
| Linearity Range (Plasma) | 0.1 - 100 ng/mL | [2] |
| Accuracy | > 85% | [2] |
| Precision (CV) | < 10% | [2] |
| LLOQ (Plasma) | 0.1 ng/mL | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 500 µL of plasma, add the 7-Hydroxy Granisetron-d3 internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte: Elute the 7-Hydroxy Granisetron-d3 and any non-deuterated analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects with 7-Hydroxy Granisetron-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful use of 7-Hydroxy Granisetron-d3 as an internal standard in LC-MS/MS assays. Our goal is to help you overcome matrix effects and ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. In bioanalysis, this includes endogenous substances like phospholipids, salts, and proteins found in plasma, urine, or tissue homogenates.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte (e.g., Granisetron) in the mass spectrometer's ion source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[5][6]
Q2: Why is a stable isotope-labeled (SIL) internal standard like 7-Hydroxy Granisetron-d3 recommended?
A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis.[3] 7-Hydroxy Granisetron-d3 is an ideal internal standard for the quantification of 7-Hydroxy Granisetron (and by extension, Granisetron) because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample extraction, chromatography, and ionization.[7] Crucially, it will be affected by matrix effects in the same way as the non-labeled analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
Q3: Can 7-Hydroxy Granisetron-d3 completely eliminate matrix effects?
A3: While 7-Hydroxy Granisetron-d3 is highly effective at compensating for matrix effects, it may not eliminate them entirely. Significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible. The internal standard is a corrective measure, not a substitute for a clean sample and good chromatography.
Q4: How do I assess the extent of matrix effects in my assay?
A4: The presence and magnitude of matrix effects should be evaluated during method development and validation. A common method is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration.[3][8] The matrix factor (MF) can be calculated, and if the IS-normalized MF is close to 1.0, it indicates that the internal standard is effectively compensating for the matrix effect.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) for Analyte and/or IS | 1. Column Issues: Column contamination, frit blockage, or a void in the stationary phase. 2. Inappropriate Injection Solvent: The injection solvent is significantly stronger than the mobile phase. 3. pH Mismatch: The pH of the sample is not compatible with the mobile phase. | 1. Column Maintenance: Back-flush the column (if recommended by the manufacturer) or replace it. 2. Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. pH Adjustment: Adjust the sample pH to be compatible with the mobile phase. |
| High Variability in Analyte/IS Ratio | 1. Inconsistent Matrix Effects: Significant lot-to-lot variability in the biological matrix. 2. Poor Sample Preparation: Inconsistent recovery of the analyte and/or internal standard. 3. Ion Source Contamination: Contamination of the mass spectrometer's ion source can lead to erratic ionization. | 1. Matrix Evaluation: Test multiple lots of blank matrix during method validation. 2. Optimize Extraction: Refine the sample preparation method (e.g., LLE, SPE) for better consistency. 3. Instrument Maintenance: Clean the ion source according to the manufacturer's recommendations. |
| Low Signal Intensity (Ion Suppression) for Both Analyte and IS | 1. High Concentration of Co-eluting Matrix Components: Phospholipids are common culprits in plasma samples. 2. Suboptimal Ionization Parameters: Incorrect voltages, temperatures, or gas flows in the ion source. 3. Mobile Phase Additives: Some additives (e.g., trifluoroacetic acid) can cause ion suppression. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation technique to remove interfering components. 2. Optimize MS Conditions: Tune the mass spectrometer parameters for the specific analytes. 3. Mobile Phase Modification: Use additives known to be MS-friendly, such as formic acid or ammonium formate. |
| Retention Time Shift of IS Relative to Analyte | 1. Isotope Effect: The deuterium atoms in 7-Hydroxy Granisetron-d3 can sometimes cause a slight change in retention time compared to the non-labeled analyte, especially in reverse-phase chromatography. | 1. Adjust Chromatography: Modify the mobile phase composition or gradient to ensure co-elution. 2. Wider Peak Integration: Ensure the integration window is wide enough to capture both peaks if a slight separation is unavoidable. |
Experimental Protocols
Representative LC-MS/MS Method for Granisetron and 7-Hydroxy Granisetron
This is a generalized protocol based on published methods.[9][10] Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of 7-Hydroxy Granisetron-d3 internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 50 mm, 1.8 µm).[9][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water or 0.2 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol). A typical starting condition could be 20% acetonitrile in water with 0.14% formic acid.[9]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Granisetron: m/z 313.4 → 138.0[10]
-
7-Hydroxy Granisetron: To be determined by infusion and optimization.
-
7-Hydroxy Granisetron-d3: To be determined by infusion and optimization (expect a +3 Da shift from the non-labeled metabolite).
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for your specific instrument.
Quantitative Data Summary
The following table summarizes typical performance characteristics from validated LC-MS/MS methods for Granisetron analysis.
| Parameter | Granisetron in Human Plasma (Method 1)[10] | Granisetron in Human Plasma (Method 2)[9] | 7-Hydroxy Granisetron in Human Plasma[9] |
| Linear Range | 0.02 - 20 ng/mL | 0.5 - 100 ng/mL | 0.1 - 100 ng/mL |
| LLOQ | 0.02 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% | < 10% |
| Intra-day Accuracy | Within 10% of nominal | > 85% | > 85% |
| Extraction Recovery | 97.9% | Not Reported | Not Reported |
| Internal Standard Used | Not specified deuterated | Stable isotopically labeled Granisetron | Stable isotopically labeled 7-Hydroxy Granisetron |
Visualizations
General Bioanalytical Workflow
Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.
Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Role of Internal Standard in Mitigating Matrix Effects
Caption: How a SIL-IS compensates for matrix effects.
References
- 1. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry. (2006) | Ramakrishna Nirogi | 19 Citations [scispace.com]
- 2. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjps.pk [pjps.pk]
Technical Support Center: Optimizing 7-Hydroxy Granisetron-d3 Analysis
Welcome to the technical support center for the HPLC analysis of 7-Hydroxy Granisetron-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Hydroxy Granisetron-d3 peak showing significant tailing?
Peak tailing for 7-Hydroxy Granisetron-d3, a basic compound, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3] These interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.[1] Other potential causes include column contamination, improper mobile phase pH, or column overload.[3][4]
Q2: Can the deuterium substitution in 7-Hydroxy Granisetron-d3 affect its retention time compared to the non-deuterated analog?
Yes, it is possible to observe a slight difference in retention time between a deuterated standard and its non-deuterated counterpart, a phenomenon known as the chromatographic isotope effect.[5] Typically, deuterated compounds may elute slightly earlier in reversed-phase chromatography.[5] While usually minor, this effect should be considered during method development and validation.
Q3: What is a good starting mobile phase and column for improving the peak shape of 7-Hydroxy Granisetron-d3?
For basic compounds like 7-Hydroxy Granisetron-d3, a reversed-phase C18 column with end-capping is a good starting point to minimize silanol interactions.[4] The mobile phase should consist of a buffer and an organic modifier. A common approach is to use a phosphate or acetate buffer at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce secondary interactions.[3][6] Acetonitrile is a frequently used organic modifier.[7][8][9]
Q4: My peak resolution between 7-Hydroxy Granisetron-d3 and other components is poor. What are the first steps to improve it?
To improve resolution, you can focus on three main factors: retention factor (k), selectivity (α), and column efficiency (N).[10][11] Simple first steps include:
-
Adjusting the mobile phase strength: Decreasing the percentage of the organic solvent will increase retention and may improve separation.[6][12]
-
Optimizing the mobile phase pH: Small changes in pH can significantly impact the selectivity between analytes.[10][13]
-
Lowering the flow rate: This can increase column efficiency and lead to better resolution, although it will also increase the run time.[12][14]
Troubleshooting Guides
Issue 1: Peak Tailing of 7-Hydroxy Granisetron-d3
Peak tailing is a common issue when analyzing basic compounds. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.22 µm filter.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.22 µm filter.
-
Initial Conditions: Start with a gradient of 5% B to 95% B over 10 minutes.
-
pH Adjustment: If peak tailing persists, prepare a 10 mM ammonium formate or acetate buffer and adjust the pH to 3.0 with formic acid.
-
Re-equilibration: Equilibrate the column with the new mobile phase for at least 15 column volumes before the next injection.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) with Nearest Peak |
| 7.0 | 2.1 | 1.3 |
| 4.5 | 1.5 | 1.8 |
| 3.0 | 1.1 | 2.2 |
Issue 2: Poor Peak Resolution
When 7-Hydroxy Granisetron-d3 co-elutes or is poorly separated from other components, a systematic optimization of chromatographic parameters is necessary.
Logical Relationship for Improving Resolution
Caption: Key factors and adjustable parameters for improving HPLC resolution.
Experimental Protocol: Optimizing Mobile Phase Strength and Selectivity
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-50% B in 8 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 30 °C
-
-
Varying Mobile Phase Strength (to affect 'k'):
-
Modify the gradient to a shallower slope (e.g., 10-30% B in 8 minutes) to increase retention and potentially improve the separation of early eluting peaks.
-
-
Changing Selectivity (to affect 'α'):
Data Presentation: Impact of Method Modifications on Resolution
| Parameter Changed | Resolution (Rs) | Notes |
| Baseline Method | 1.4 | Co-elution with an impurity. |
| Gradient changed to 10-30% B | 1.7 | Improved separation, but still not baseline. |
| Mobile Phase B changed to Methanol | 2.1 | Baseline separation achieved. |
| Column changed to Phenyl-Hexyl (with Acetonitrile) | 2.5 | Excellent separation and improved peak shape. |
| Flow rate decreased to 0.3 mL/min | 1.9 | Better resolution than baseline, but with a longer run time.[12] |
| Temperature increased to 40 °C | 1.6 | Slight improvement in peak shape and resolution.[10][12] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jocpr.com [jocpr.com]
- 10. mastelf.com [mastelf.com]
- 11. chromtech.com [chromtech.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
7-Hydroxy Granisetron-d3 stability issues in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy Granisetron-d3 in biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and why is its stability in biological matrices important?
A1: 7-Hydroxy Granisetron-d3 is the deuterium-labeled form of 7-Hydroxy Granisetron, which is the major and pharmacologically active metabolite of Granisetron, a potent antiemetic agent.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, 7-Hydroxy Granisetron-d3 is an ideal internal standard (IS) for the accurate quantification of 7-Hydroxy Granisetron in biological samples like plasma and urine.[3][4] Its stability throughout the sample collection, storage, and analysis process is critical to ensure the reliability, accuracy, and precision of the bioanalytical method.[5][6] Degradation of the internal standard can lead to an overestimation of the analyte concentration and compromise the validity of pharmacokinetic and toxicokinetic data.
Q2: What are the primary factors that can affect the stability of 7-Hydroxy Granisetron-d3 in biological matrices?
A2: The stability of 7-Hydroxy Granisetron-d3 in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[7] Therefore, proper storage at low temperatures (e.g., -20°C or -80°C) is crucial.
-
pH: Although generally stable, extremes in pH could potentially lead to degradation. Maintaining a consistent pH during sample processing is important.
-
Enzymatic Degradation: Biological matrices contain various enzymes that could potentially metabolize the compound, although deuteration at specific sites can slow this process.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.[7] It is recommended to minimize the number of freeze-thaw cycles.
-
Light Exposure: While not extensively reported for this specific molecule, prolonged exposure to light can be a degradation factor for many pharmaceutical compounds. It is good practice to store samples in light-protected containers.
Q3: How should I store my biological samples containing 7-Hydroxy Granisetron-d3?
A3: For long-term storage, it is recommended to keep biological samples (plasma, serum, urine) at -20°C or -80°C. For short-term storage, such as on the benchtop during sample processing, it is advisable to keep the samples on ice or at refrigerated temperatures (2-8°C). A validated bioanalytical method for Granisetron and 7-Hydroxy Granisetron demonstrated stability under various storage and experimental conditions.[3][8]
Q4: Can the deuterium label on 7-Hydroxy Granisetron-d3 exchange with protons from the matrix?
A4: Hydrogen-deuterium exchange is a potential concern for some deuterated compounds, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH) or at acidic/basic sites. However, for 7-Hydroxy Granisetron-d3, the deuterium atoms are typically placed on a methyl group, which are generally stable and less prone to exchange under typical bioanalytical conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Internal Standard (IS) Response | 1. Degradation of IS in Stock/Working Solution: Improper storage or expired solutions. 2. Variability in Sample Preparation: Inconsistent pipetting or extraction efficiency. 3. Matrix Effects: Ion suppression or enhancement in the mass spectrometer.[5] | 1. Prepare fresh stock and working solutions of 7-Hydroxy Granisetron-d3. Verify the stability of stock solutions. 2. Ensure pipettes are calibrated and review the sample preparation procedure for consistency. 3. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. |
| Low IS Recovery | 1. Poor Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for 7-Hydroxy Granisetron-d3. 2. Adsorption to Surfaces: The compound may adsorb to plasticware (e.g., tubes, pipette tips). | 1. Optimize the extraction method. This may involve changing the solvent, pH, or type of extraction. 2. Use low-adsorption plasticware or silanized glassware. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Degradation of 7-Hydroxy Granisetron-d3: This could lead to the formation of one or more degradation products. 2. Contamination: Contamination from the biological matrix, reagents, or equipment. | 1. Investigate potential degradation pathways. This can be done through forced degradation studies (see Experimental Protocols section). 2. Analyze blank matrix and reagent blanks to identify the source of contamination. |
| Shift in IS Retention Time | 1. Chromatographic Issues: Changes in mobile phase composition, column degradation, or temperature fluctuations. 2. Isotopic Effect: In some cases, deuteration can cause a slight shift in retention time compared to the non-deuterated analyte. This is generally consistent and should not be a cause for concern if it does not affect quantification.[6] | 1. Troubleshoot the LC system. Check mobile phase preparation, column performance, and system temperature. 2. This is an inherent property and should be consistent. Ensure that the integration parameters are set correctly to account for any slight shift. |
Quantitative Data Summary
While specific stability data for 7-Hydroxy Granisetron-d3 is not extensively published, a validated LC-MS/MS method for its parent compound and metabolite has demonstrated stability.[3] The following tables represent typical stability assessment results for a deuterated internal standard in a bioanalytical method validation, with acceptance criteria generally being within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of 7-Hydroxy Granisetron-d3 in Human Plasma
| Analyte | Storage Temperature | Number of Freeze-Thaw Cycles | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7-Hydroxy Granisetron-d3 | -20°C / -80°C | 1 | 100 | 98.5 | 3.2 |
| 3 | 100 | 97.9 | 4.1 | ||
| 5 | 100 | 96.5 | 4.5 |
Table 2: Bench-Top Stability of 7-Hydroxy Granisetron-d3 in Human Plasma
| Analyte | Storage Condition | Duration (hours) | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7-Hydroxy Granisetron-d3 | Room Temperature (~25°C) | 0 | 100 | 100.0 | 2.5 |
| 4 | 100 | 99.2 | 3.1 | ||
| 8 | 100 | 98.7 | 3.8 | ||
| 24 | 100 | 97.5 | 4.2 |
Table 3: Long-Term Storage Stability of 7-Hydroxy Granisetron-d3 in Human Plasma
| Analyte | Storage Temperature | Duration (months) | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 7-Hydroxy Granisetron-d3 | -80°C | 1 | 100 | 101.2 | 2.8 |
| 3 | 100 | 100.5 | 3.5 | ||
| 6 | 100 | 99.8 | 3.9 | ||
| 12 | 100 | 98.9 | 4.6 |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of 7-Hydroxy Granisetron-d3 in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Spike a known concentration of 7-Hydroxy Granisetron-d3 into at least three replicates of the biological matrix (e.g., human plasma).
-
Divide the samples into aliquots. One aliquot is analyzed immediately (Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
After thawing, one set of aliquots is analyzed.
-
Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).
-
Analyze the samples after each cycle and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the baseline.
Protocol 2: Assessment of Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of 7-Hydroxy Granisetron-d3 in a biological matrix under laboratory bench-top conditions.
Methodology:
-
Spike a known concentration of 7-Hydroxy Granisetron-d3 into at least three replicates of the biological matrix.
-
Place the samples on the bench-top at room temperature (or on ice, if that is the intended short-term storage condition).
-
Analyze the samples at various time points (e.g., 0, 4, 8, and 24 hours).
-
Compare the results at each time point to the 0-hour samples. The mean concentration should be within ±15% of the baseline.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of 7-Hydroxy Granisetron-d3.
Methodology:
-
Prepare solutions of 7-Hydroxy Granisetron-d3 in a suitable solvent.
-
Expose the solutions to various stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by LC-MS/MS or a suitable stability-indicating method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify any degradation products.
Visualizations
Caption: Experimental workflow for bioanalysis using 7-Hydroxy Granisetron-d3.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low recovery of 7-Hydroxy Granisetron-d3
Welcome to the technical support center for 7-Hydroxy Granisetron-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this internal standard in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and what is its primary application?
7-Hydroxy Granisetron-d3 is a deuterium-labeled version of 7-Hydroxy Granisetron, the major active metabolite of Granisetron.[1][2] Its primary application is as an internal standard (IS) in analytical and pharmacokinetic research.[3] Using a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3 helps to improve the accuracy and precision of quantification in mass spectrometry-based assays by correcting for variability during sample preparation and analysis.[4][5]
Q2: I am observing low recovery of 7-Hydroxy Granisetron-d3 in my assay. What are the potential causes?
Low recovery of a deuterated internal standard can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Sample Preparation: This includes inefficient extraction from the sample matrix, whether using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Factors such as incorrect pH, inappropriate solvent choice, or incomplete elution can significantly impact recovery.[6]
-
Instability and Degradation: 7-Hydroxy Granisetron-d3, like its parent compound, may be susceptible to degradation under certain conditions. The main degradation pathway for granisetron is hydrolysis.[7] Exposure to harsh pH conditions or elevated temperatures during sample processing and storage could lead to degradation and subsequent low recovery.
-
Adsorption: The analyte may adsorb to plasticware, glassware, or the HPLC column, leading to losses.
-
Mass Spectrometry Issues: In-source instability or altered fragmentation patterns of the deuterated standard compared to the native analyte can lead to an apparent low recovery.[4][6] Additionally, incorrect mass transition settings will result in poor signal.
-
Isotopic Exchange: While less common for deuterium on aromatic rings, there is a possibility of deuterium-hydrogen exchange under certain pH or temperature conditions, which would lead to a decreased signal for the deuterated molecule.[6][8]
Q3: How can I troubleshoot low recovery during the sample extraction phase?
To address low recovery during sample extraction, consider the following:
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction method. For solid-phase extraction of granisetron and its metabolites, proper pH adjustment is crucial for efficient retention and elution.[2]
-
Solvent Selection: For Liquid-Liquid Extraction (LLE), verify that the chosen organic solvent has the appropriate polarity to efficiently extract 7-Hydroxy Granisetron-d3 from the aqueous sample matrix. For SPE, ensure the wash and elution solvents are of the correct strength to retain the analyte during washing and fully elute it during the elution step.[9]
-
SPE Sorbent Selection: The choice of SPE sorbent is critical. For compounds like granisetron and its metabolites, reversed-phase or ion-exchange sorbents are commonly used.[2][10] Ensure the sorbent chemistry is appropriate for the analyte's properties.
-
Elution Volume: In SPE, ensure the volume of the elution solvent is sufficient to fully recover the analyte from the cartridge. An elution study can help determine the optimal volume.
Q4: Can the chromatographic conditions affect the recovery of 7-Hydroxy Granisetron-d3?
Yes, chromatographic conditions can influence the perceived recovery. A known issue with deuterated standards is a potential chromatographic shift, where the deuterated compound has a slightly different retention time than the unlabeled analyte.[4][6] If the integration window is too narrow, it may not capture the entire peak, leading to an apparent low recovery. Always ensure that the peak integration parameters are appropriate for both the analyte and the internal standard.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery
This guide provides a logical workflow to identify the source of low recovery for 7-Hydroxy Granisetron-d3.
Caption: Troubleshooting workflow for low recovery of 7-Hydroxy Granisetron-d3.
Data Presentation
Table 1: Recommended Mass Spectrometry Parameters for Granisetron and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Granisetron | 313.4 | 138 | ESI+ | [11] |
| 7-Hydroxy Granisetron | - | - | ESI+ | [1] |
| Granisetron-d3 | - | - | ESI+ | - |
| 7-Hydroxy Granisetron-d3 | - | - | ESI+ | - |
| Note: Specific mass transitions for 7-Hydroxy Granisetron and its deuterated form were not explicitly detailed in the search results but would be determined during method development. The ionization mode is positive electrospray ionization (ESI+).[1][10] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | Xselect HSS T3 | [1][10] |
| Mobile Phase | 20% acetonitrile in water with 0.2 mM ammonium formate and 0.14% formic acid (pH 4) | [1][10] |
| Flow Rate | Isocratic | [1][10] |
| Detection | Tandem Mass Spectrometry | [1][10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a generalized procedure based on methods for extracting granisetron and its metabolites from plasma.[2]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard (7-Hydroxy Granisetron-d3).
-
Vortex to mix.
-
Adjust the pH if necessary based on the chosen SPE sorbent chemistry. For reversed-phase, a neutral to slightly acidic pH is often suitable.
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C8 or C18) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove interferences. For example, pass 1 mL of 5-10% methanol in water. This step may require optimization.
-
-
Elution:
-
Elute the analyte and internal standard with a stronger organic solvent. For example, use 1-2 mL of methanol or acetonitrile.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram: General Solid-Phase Extraction (SPE) Workflow
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This is a general protocol based on LLE methods for granisetron.[9][11]
-
Sample Preparation:
-
To a suitable tube, add 0.5 mL of plasma.
-
Add the internal standard (7-Hydroxy Granisetron-d3).
-
Add a basifying agent, such as a phosphate buffer, to raise the pH.
-
-
Extraction:
-
Add an appropriate volume (e.g., 5 mL) of an immiscible organic solvent (e.g., toluene, or a mixture of dichloromethane and tert-butyl methyl ether).[9][11]
-
Vortex or shake vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Separation and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Diagram: Potential Causes of Low Recovery
Caption: Logical relationship of potential causes for low analyte recovery.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 7-Hydroxy Granisetron-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 7-Hydroxy Granisetron-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 7-Hydroxy Granisetron-d3?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 7-Hydroxy Granisetron-d3.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[1][3] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] It is a significant concern because it can lead to an underestimation of the analyte's concentration.[5]
Q2: I am using a deuterated internal standard (7-Hydroxy Granisetron-d3). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the unlabeled analyte and experiences the same degree of ion suppression.[1][5] The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur where the analyte and its deuterated internal standard are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the two compounds, potentially due to the deuterium isotope effect, causing them to encounter different matrix components as they elute.[1]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, phospholipids, and proteins naturally present in biological samples like plasma and urine are major contributors.[2][6]
-
Exogenous substances: Contaminants from sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[5]
-
High analyte concentration: At high concentrations, the analyte itself can lead to self-suppression and a non-linear response.[3]
Q4: How can I detect and confirm that ion suppression is affecting my 7-Hydroxy Granisetron-d3 signal?
A4: The most common method to identify regions of ion suppression is the post-column infusion experiment .[1][6] In this procedure, a constant flow of 7-Hydroxy Granisetron-d3 solution is introduced into the mass spectrometer after the analytical column.[1] A blank matrix sample is then injected onto the LC column. Dips in the constant baseline signal of 7-Hydroxy Granisetron-d3 indicate the retention times where co-eluting matrix components are causing ion suppression.[1][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or inconsistent signal for 7-Hydroxy Granisetron-d3.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.
-
Improve Sample Cleanup: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[2][8][9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the 7-Hydroxy Granisetron-d3 peak from the regions of ion suppression.[7] This may involve changing the mobile phase composition, gradient profile, or using a different analytical column.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression, though this may impact sensitivity.[10]
-
Problem 2: The signal for the deuterated internal standard (7-Hydroxy Granisetron-d3) is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Column Washing: Incorporate a more rigorous column washing step at the end of your gradient to remove strongly retained matrix components.
-
Problem 3: The analyte-to-internal standard ratio is inconsistent across calibrators and quality control samples.
-
Possible Cause: Differential ion suppression affecting the analyte and 7-Hydroxy Granisetron-d3 differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed solution of the analyte (7-Hydroxy Granisetron) and the internal standard (7-Hydroxy Granisetron-d3) to confirm they have identical retention times under your chromatographic conditions.
-
Use Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the samples to mimic the matrix effects.[1]
-
Re-evaluate Sample Preparation: Your current sample preparation may not be effectively removing the specific matrix components that are causing differential suppression. Consider alternative SPE sorbents or LLE solvents.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare a standard solution of 7-Hydroxy Granisetron-d3 in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column intended for your assay.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing the 7-Hydroxy Granisetron-d3 solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin the LC mobile phase flow and start infusing the 7-Hydroxy Granisetron-d3 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the 7-Hydroxy Granisetron-d3 MRM transition, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for 7-Hydroxy Granisetron-d3 throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][6]
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression for 7-Hydroxy Granisetron-d3.
Methodology:
-
Prepare Set A: Prepare a standard solution of 7-Hydroxy Granisetron-d3 in a clean solvent (e.g., mobile phase).
-
Prepare Set B: Prepare a blank biological matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure. Spike the extracted blank matrix with the same final concentration of 7-Hydroxy Granisetron-d3 as in Set A.
-
Inject both solutions into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Quantitative Data Summary
A previously validated method for the analysis of granisetron and 7-hydroxy granisetron provides the following concentration ranges, which can serve as a reference for typical experimental parameters.[11]
| Analyte | Matrix | Concentration Range |
| 7-Hydroxy Granisetron | Human Plasma | 0.1 - 100 ng/mL |
| Granisetron | Human Plasma | 0.5 - 100 ng/mL |
| 7-Hydroxy Granisetron | Human Urine | 2 - 1000 ng/mL |
| Granisetron | Human Urine | 2 - 2000 ng/mL |
Table 1: Linearity ranges from a validated LC-MS/MS method.[11]
Visualizations
Caption: A troubleshooting workflow for ion suppression issues.
Caption: Experimental setup for post-column infusion.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxy Granisetron-d3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions for the quantification of 7-Hydroxy Granisetron-d3, a deuterated internal standard used in the analysis of its parent drug, granisetron, and its major metabolite, 7-hydroxy granisetron. This guide is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS methods for bioanalytical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Incompatible mobile phase pH with analyte pKa. | Adjust the mobile phase pH. For granisetron and its metabolites, a slightly acidic pH (e.g., around 4) is often used with ammonium formate and formic acid to ensure consistent protonation and good peak shape.[1][2] |
| Column degradation or contamination. | Flush the column with a strong solvent, or if necessary, replace the column. An Xselect HSS T3 column has been shown to be effective.[1][2] | |
| Low Signal Intensity or Sensitivity | Inefficient ionization in the mass spectrometer source. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Positive electrospray ionization mode is typically used for these compounds.[1][2] |
| Suboptimal sample preparation leading to low recovery. | Evaluate different extraction methods. While protein precipitation is rapid, solid-phase extraction (SPE) may offer higher recovery and cleaner extracts.[3][4] | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation or injection volume. | Ensure meticulous and consistent execution of the sample preparation protocol. Verify autosampler performance for precise injection volumes. |
| Matrix effects suppressing or enhancing the analyte signal. | Use a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3 to compensate for matrix effects.[1][5] Further optimization of the sample cleanup process may be necessary. | |
| Inaccurate Results (Poor Accuracy) | Incorrect calibration standard concentrations. | Prepare fresh calibration standards and verify their concentrations. |
| Degradation of the analyte or internal standard. | Investigate the stability of granisetron and its metabolites under the storage and experimental conditions used.[1][2] Protect solutions from light.[6] | |
| Interference Peaks | Co-elution of matrix components with the analyte. | Optimize the chromatographic gradient to improve the separation of the analyte from interfering peaks. |
| Contamination from reagents or equipment. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and why is it used?
A1: 7-Hydroxy Granisetron-d3 is a deuterium-labeled version of 7-hydroxy granisetron, the major metabolite of granisetron.[5][7] It is commonly used as an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][5] The deuterium labeling gives it a slightly higher mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical and chromatographic behavior is nearly identical. This helps to correct for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[5]
Q2: What is a typical LC-MS/MS method for quantifying 7-Hydroxy Granisetron?
A2: A common method involves using a C18 or similar reversed-phase column (e.g., Xselect HSS T3) with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with ammonium formate and formic acid at pH 4).[1][2] Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][2]
Q3: What are the common sample preparation techniques?
A3: The two most common techniques are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma or urine sample to precipitate proteins, which are then removed by centrifugation.[3]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by selectively adsorbing the analyte and internal standard onto a solid sorbent, washing away interferences, and then eluting the analytes. This can lead to reduced matrix effects and improved sensitivity.[4]
Q4: What are typical validation parameters for a bioanalytical method for granisetron and its metabolites?
A4: According to regulatory guidelines, a validated method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. For example, one study reported linearity in plasma from 0.1 to 100 ng/mL for 7-hydroxy granisetron with accuracy greater than 85% and precision (as coefficient of variation) less than 10%.[1][2] The lower limit of quantification (LLOQ) is a critical parameter, with values around 0.1 ng/mL being reported.[1][4]
Q5: How can I minimize matrix effects in my assay?
A5: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting matrix components, are a common challenge. To minimize them:
-
Use a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3.[1][5]
-
Optimize sample preparation to remove as many interfering components as possible. SPE is generally more effective than protein precipitation for this.
-
Adjust the chromatography to separate the analyte from the regions where matrix components elute.
-
Evaluate different ionization sources or source parameters.
Experimental Protocols
Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for specific matrices.
-
To a 100 µL aliquot of plasma sample, add 20 µL of 7-Hydroxy Granisetron-d3 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | Xselect HSS T3, 2.1 x 100 mm, 2.5 µm or similar[1][2] |
| Mobile Phase | A: 0.2 mM Ammonium Formate and 0.14% Formic Acid in Water (pH 4)[1][2] |
| B: Acetonitrile | |
| Gradient | Isocratic with 20% Acetonitrile[1][2] or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| MRM Transitions | To be optimized for Granisetron, 7-Hydroxy Granisetron, and 7-Hydroxy Granisetron-d3 |
Visualizations
Caption: A typical bioanalytical workflow for 7-Hydroxy Granisetron-d3 quantification.
Caption: A logical troubleshooting flowchart for common analytical issues.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Granisetron Hydrochloride [drugfuture.com]
- 7. medchemexpress.com [medchemexpress.com]
Addressing variability in 7-Hydroxy Granisetron-d3 analytical results
Welcome to the technical support center for the analytical application of 7-Hydroxy Granisetron-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in analytical results.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and what is its primary application?
A1: 7-Hydroxy Granisetron-d3 is the deuterium-labeled analog of 7-Hydroxy Granisetron, the major and pharmacologically active metabolite of Granisetron. Its primary application is as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 7-Hydroxy Granisetron in biological matrices like plasma and urine.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response.
Q2: What are the typical instrument settings for the analysis of 7-Hydroxy Granisetron using its deuterated internal standard?
A2: Successful analysis is commonly achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][2] It is essential to optimize MRM transitions for both the analyte and the internal standard.
Q3: What are the expected linearity and precision for a validated method?
A3: Validated methods for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma have demonstrated linearity in the concentration range of 0.1-100 ng/mL for 7-hydroxy granisetron.[1][2] These methods typically achieve accuracy greater than 85% and a coefficient of variation (precision) of less than 10%.[1][2] In dog plasma, a validated method showed a precision of 1.3-8.7% and accuracy of 93-105% over a calibration range of 0.1 to 50 ng/mL.[4]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard (IS) Peak Area
Question: My 7-Hydroxy Granisetron-d3 peak area is highly variable across my sample batch, even in the calibration standards. What could be the cause?
Answer: High variability in the internal standard peak area can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Errors during dilution, extraction, or reconstitution can lead to inconsistent IS concentrations.
-
Solution: Review your sample preparation protocol for consistency. Ensure accurate pipetting and thorough vortexing at each step. An automated liquid handler can improve precision.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS.[5] This effect can vary between different lots of matrix or individual patient samples.
-
Solution: Perform a post-extraction addition experiment to evaluate matrix effects. If significant effects are observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic conditions to separate the IS from the interfering components.
-
-
IS Stability Issues: Although granisetron has been shown to be stable under various storage and experimental conditions, the stability of 7-Hydroxy Granisetron-d3 in your specific matrix and storage conditions should be verified.[1][2][6][7]
-
Solution: Conduct freeze-thaw and bench-top stability experiments with the IS in the biological matrix. Ensure that stock solutions are stored correctly and have not expired.
-
-
Instrument Performance: Inconsistent performance of the autosampler, pump, or mass spectrometer can lead to variable injections and signal intensity.
-
Solution: Run a system suitability test before the analytical batch. Check for leaks in the LC system and ensure the autosampler is drawing consistent volumes.
-
Issue 2: Poor Peak Shape or Shifting Retention Times
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) or a drift in the retention time for 7-Hydroxy Granisetron-d3. How can I resolve this?
Answer: Peak shape and retention time are critical for accurate integration and quantification. The following workflow can help identify the source of the issue.
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
Question: My QC samples are failing, showing results outside the acceptable range of accuracy and precision, but my calibration curve looks good. What should I investigate?
Answer: QC sample failure with a good calibration curve often points to issues related to the biological matrix or the stability of the analyte/IS in the matrix.
Troubleshooting Steps:
-
Re-evaluate Matrix Effects: While calibration standards prepared in a surrogate matrix might be unaffected, the specific lots of matrix used for QCs could have different matrix effects. It is recommended to evaluate matrix effects in at least six different lots of the biological matrix.[5]
-
Assess Analyte and IS Stability: The stability of 7-Hydroxy Granisetron and its deuterated internal standard should be thoroughly evaluated in the same matrix as the QC samples. This includes:
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Determine the stability at room temperature for the duration of the sample preparation process.
-
Long-Term Stability: Confirm stability at the storage temperature for the expected duration of the study.
-
-
Investigate Potential for Metabolite Interconversion: While less common for a stable labeled internal standard, it's a factor to consider in complex metabolic studies.[8]
Data Summary Tables
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Setting |
| Chromatography | |
| Column | Xselect HSS T3[1][2] |
| Mobile Phase | 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)[1][2] |
| Flow Rate | Isocratic[1][2] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[1][2] |
Table 2: Performance Characteristics of a Validated Method in Human Plasma
| Parameter | 7-Hydroxy Granisetron |
| Linearity Range | 0.1-100 ng/mL[1][2] |
| Accuracy | >85%[1][2] |
| Precision (CV) | <10%[1][2] |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 7-Hydroxy Granisetron and 7-Hydroxy Granisetron-d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 7-Hydroxy Granisetron stock solution with the appropriate solvent to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Dilute the 7-Hydroxy Granisetron-d3 primary stock solution to the final concentration that will be used for spiking samples.
Protocol 2: Sample Preparation (Plasma)
-
Aliquoting: Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.
-
Spiking: Add the internal standard working solution to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add an appropriate volume of a precipitation solvent (e.g., acetonitrile). Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Direct plasma liquid chromatographic-tandem mass spectrometric analysis of granisetron and its 7-hydroxy metabolite utilizing internal surface reversed-phase guard columns and automated column switching devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of granisetron hydrochloride in a disposable elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of granisetron hydrochloride in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing sensitivity for low concentrations of 7-Hydroxy Granisetron-d3
Welcome to the technical support center for the analysis of 7-Hydroxy Granisetron-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing analytical sensitivity, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying low concentrations of 7-Hydroxy Granisetron-d3?
A1: The most common and highly sensitive technique for quantifying low concentrations of 7-Hydroxy Granisetron-d3 in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, which is crucial for bioanalytical studies.
Q2: Why am I experiencing low signal intensity for 7-Hydroxy Granisetron-d3 even with an LC-MS/MS system?
A2: Low signal intensity can be attributed to several factors, including suboptimal instrument parameters, inefficient sample preparation, or the presence of matrix effects. Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of poor sensitivity in LC-MS/MS analysis.[3][4][5][6]
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting substances from the sample matrix.[3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 7-Hydroxy Granisetron-d3.
Q4: How can I minimize matrix effects?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.
-
Chromatographic Separation: Optimize the chromatographic method to separate 7-Hydroxy Granisetron-d3 from matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as a different deuterated form of 7-Hydroxy Granisetron, can help to correct for matrix effects as it will be similarly affected as the analyte.
Q5: What are the typical lower limits of quantification (LLOQ) achievable for 7-Hydroxy Granisetron?
A5: Published methods have achieved LLOQs for 7-hydroxy granisetron in human plasma as low as 0.1 ng/mL.[1][2] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and the matrix being analyzed.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of low concentrations of 7-Hydroxy Granisetron-d3.
Issue 1: Poor or No Signal for 7-Hydroxy Granisetron-d3
| Possible Cause | Recommended Action |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for 7-Hydroxy Granisetron-d3. Optimize cone voltage, collision energy, and other MS parameters. |
| Suboptimal Ionization Source Conditions | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, and gas flows. A positive ionization mode is typically used for 7-Hydroxy Granisetron.[1][2] |
| Chromatographic Issues | Ensure the mobile phase composition and gradient are appropriate for retaining and eluting 7-Hydroxy Granisetron-d3. Check for column degradation or blockage. |
| Sample Degradation | Ensure proper storage and handling of samples to prevent degradation of the analyte. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Action |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Inefficient Sample Cleanup | Improve the sample preparation method to remove more interfering substances. Consider a more selective SPE sorbent or a different LLE solvent system. |
| Matrix Effects | As described in the FAQs, employ strategies to minimize matrix effects, such as improved chromatography or the use of matrix-matched standards. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Action |
| Variable Sample Preparation Recovery | Ensure the sample preparation procedure is well-controlled and validated. Use an appropriate internal standard to correct for variability. |
| Instrument Instability | Check for fluctuations in LC pump pressure, MS source stability, and detector response. Perform system suitability tests before each analytical run. |
| Inconsistent Matrix Effects | If matrix effects vary significantly between samples, a more robust sample cleanup method or the use of a stable isotope-labeled internal standard is highly recommended. |
Experimental Protocols
The following is a generalized LC-MS/MS protocol for the analysis of 7-Hydroxy Granisetron-d3, based on common methodologies.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte using a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
| Parameter | Value |
| Column | Xselect HSS T3 or equivalent C18 column |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Optimized to provide good separation from matrix components |
3. Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for 7-Hydroxy Granisetron-d3 | To be determined based on the specific deuteration pattern |
| Product Ion (Q3) for 7-Hydroxy Granisetron-d3 | To be determined by infusion and fragmentation experiments |
| Dwell Time | 100 - 200 ms |
Visualizations
Caption: Experimental workflow for 7-Hydroxy Granisetron-d3 analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal 7-Hydroxy Granisetron-d3 chromatography
Welcome to the technical support center for the optimal chromatographic analysis of 7-Hydroxy Granisetron-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Granisetron-d3 and what is its primary application in chromatography?
A1: 7-Hydroxy Granisetron-d3 is a deuterium-labeled analog of 7-Hydroxy Granisetron, which is the major and pharmacologically active metabolite of Granisetron.[1][2] Its primary application in chromatography is as a stable isotope-labeled internal standard (IS) for the accurate quantification of 7-Hydroxy Granisetron and Granisetron in biological matrices such as plasma and urine.[3][4] The use of a stable isotope-labeled internal standard improves the accuracy and precision of bioanalytical methods by compensating for variability in sample preparation and instrument response.[3]
Q2: Which type of chromatography column is recommended for the analysis of 7-Hydroxy Granisetron-d3?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of 7-Hydroxy Granisetron-d3. Several C18 and other reversed-phase columns have been successfully used. The optimal choice depends on the specific requirements of the assay, such as the need for simultaneous analysis of other compounds. Some reported columns include:
-
Xselect HSS T3: This column has been used for the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron.[4][5]
-
Gemini NX C18: This column has been utilized in an isocratic RP-HPLC method for the assay of Granisetron HCl.[6]
-
Phenomenex RP-C18: A simple and rapid RP-HPLC method for the determination of Granisetron hydrochloride has been developed using this column.[7]
-
Octyl Silica (C8): This column has been employed for the separation of Granisetron and its 7-hydroxy metabolite.[2]
Q3: What are typical mobile phase compositions for 7-Hydroxy Granisetron-d3 analysis?
A3: The mobile phase typically consists of a mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase is often acidic to ensure good peak shape for these basic compounds. Examples of mobile phases include:
-
Acetonitrile and water with additives: A mobile phase of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4) has been used in an isocratic method.[4][5]
-
Methanol and water: A mixture of methanol and water (75:25 v/v) has been employed for the determination of Granisetron hydrochloride.[7]
-
Acetonitrile and phosphate buffer: An isocratic method for Granisetron HCl utilized a mobile phase of 0.01M sodium dihydrogen phosphate buffer (pH 7.5) and acetonitrile in an 80:20 v/v ratio.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For basic compounds like 7-Hydroxy Granisetron, a lower pH (e.g., 3-4) often improves peak shape by ensuring the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Consider a column with end-capping or a different stationary phase chemistry. Adding a competitive amine (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing. | |
| Low Signal Intensity or Sensitivity | Suboptimal ionization in the mass spectrometer source. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Ensure the mobile phase is compatible with ESI (volatile buffers are preferred). |
| Poor extraction recovery from the biological matrix. | Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation). | |
| In-source fragmentation. | Adjust the cone voltage or fragmentor voltage in the mass spectrometer to minimize fragmentation of the precursor ion. | |
| High Backpressure | Column frit blockage. | Filter all samples and mobile phases before use. If the backpressure is still high, try back-flushing the column with an appropriate solvent. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. | |
| Column degradation. | Replace the column if it has reached the end of its lifetime. | |
| Interference from Matrix Components | Inadequate sample cleanup. | Improve the sample preparation method to remove more interfering substances. |
| Co-elution with another compound. | Adjust the mobile phase composition or gradient profile to improve the separation. A different column selectivity might also be required. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Analysis of Granisetron and 7-Hydroxy Granisetron[4][5]
-
Column: Xselect HSS T3
-
Mobile Phase: Isocratic elution with 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).
-
Flow Rate: Not specified in the provided abstract. A typical flow rate for such a column would be in the range of 0.2-0.5 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode.
-
Internal Standard: Stable isotope-labeled Granisetron and 7-Hydroxy Granisetron (e.g., 7-Hydroxy Granisetron-d3).
Protocol 2: RP-HPLC Method for Granisetron Hydrochloride[6]
-
Column: Gemini NX C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Isocratic elution with 0.01M sodium dihydrogen phosphate buffer (pH 7.5) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV-Visible detector at 300 nm.
-
Column Temperature: 40°C
Data Presentation
Table 1: Recommended Columns for 7-Hydroxy Granisetron-d3 Analysis
| Column Name | Stationary Phase | Dimensions | Particle Size |
| Xselect HSS T3[4][5] | High Strength Silica C18 | Not specified | Not specified |
| Gemini NX C18[6] | C18 | 250mm x 4.6mm | 5µm |
| Phenomenex RP-C18[7] | C18 | Not specified | Not specified |
| Octyl Silica (C8)[2] | C8 | Not specified | Not specified |
Table 2: Example Mobile Phase Compositions
| Organic Solvent | Aqueous Phase | Additives | pH | Elution Mode |
| Acetonitrile (20%)[4][5] | Water (80%) | 0.2 mM Ammonium Formate, 0.14% Formic Acid | 4 | Isocratic |
| Acetonitrile (20%)[6] | 0.01M Sodium Dihydrogen Phosphate Buffer (80%) | None | 7.5 | Isocratic |
| Methanol (75%)[7] | Water (25%) | None | Not specified | Not specified |
Visualizations
References
- 1. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards in the Bioanalytical Validation of Granisetron: 7-Hydroxy Granisetron-d3 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of Granisetron, a potent 5-HT3 receptor antagonist, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A critical component of the bioanalytical method validation is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, 7-Hydroxy Granisetron-d3, against a common structural analog, Ondansetron, for the analysis of Granisetron. The information presented is a consolidation of data from published bioanalytical method validation studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as deuterium (²H or d), the SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects in the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to higher accuracy and precision. 7-Hydroxy Granisetron-d3, a deuterated analog of a major metabolite of Granisetron, serves as an excellent SIL-IS for Granisetron quantification.[2]
A Practical Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a similar chemical structure to the analyte. For Granisetron, another 5-HT3 receptor antagonist like Ondansetron is a suitable choice. While not identical, a well-chosen structural analog can mimic the behavior of the analyte during extraction and chromatography, providing acceptable quantitative performance.[3]
Performance Comparison: 7-Hydroxy Granisetron-d3 vs. Ondansetron
The following tables summarize the validation parameters for the quantification of Granisetron using either a stable isotope-labeled internal standard (represented by data from a method using deuterated Granisetron and its metabolite) or a structural analog internal standard (Ondansetron).
Table 1: Bioanalytical Method Validation Parameters for Granisetron in Human Plasma
| Validation Parameter | Method with 7-Hydroxy Granisetron-d3 (or similar SIL-IS) | Method with Ondansetron (Structural Analog IS) |
| Linearity Range (ng/mL) | 0.5 - 100[2] | 0.25 - 40[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[2] | 0.25[3] |
| Accuracy (%) | >85[2] | 97.3 - 107.0[3] |
| Precision (Intra-day, %RSD) | <10[2] | 1.6 - 7.7[3] |
| Precision (Inter-day, %RSD) | <10[2] | 2.1 - 5.1[3] |
| Recovery (%) | Not explicitly stated, but matrix effect was not significant[2] | Not explicitly stated[3] |
| Matrix Effect | No significant matrix effects observed[2] | Not explicitly stated, but a potential source of variability[3] |
Data for the SIL-IS method is derived from a study on the simultaneous analysis of Granisetron and 7-Hydroxy Granisetron using their respective deuterated internal standards.[2] Data for the structural analog method is based on the use of Granisetron as an internal standard for Ondansetron analysis, which provides a relevant comparison of performance.[3]
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Granisetron in Human Plasma
This section details the methodologies for the quantification of Granisetron in human plasma using either a stable isotope-labeled or a structural analog internal standard.
1. Method Using a Stable Isotope-Labeled Internal Standard (e.g., 7-Hydroxy Granisetron-d3)
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the working solution of 7-Hydroxy Granisetron-d3 (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 5500 triple quadrupole mass spectrometer[2]
-
Ionization Mode: Positive electrospray ionization (ESI+)[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1[2]
-
7-Hydroxy Granisetron-d3: m/z 331.4 → (specific product ion to be determined)
-
-
2. Method Using a Structural Analog Internal Standard (e.g., Ondansetron)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of the working solution of Ondansetron (internal standard).
-
Add 50 µL of 1 M sodium hydroxide.
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer at -20°C and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject an aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: A suitable HPLC system.
-
Column: A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Conditions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two methodologies.
Caption: Experimental workflows for Granisetron analysis.
Caption: Decision factors for internal standard selection.
Conclusion
The choice of internal standard is a critical decision in the development and validation of bioanalytical methods for Granisetron. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is the recommended approach for achieving the highest level of accuracy and precision, as it most effectively compensates for analytical variability. However, when a SIL-IS is not feasible, a carefully validated method using a structural analog like Ondansetron can provide reliable and accurate results for the quantification of Granisetron in biological matrices. The selection should be based on the specific requirements of the study, balancing the need for the highest analytical performance with practical considerations.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Cross-Validation of 7-Hydroxy Granisetron-d3 as an Internal Standard
In the landscape of bioanalytical research, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and toxicokinetic assessments. For researchers focused on the antiemetic agent granisetron, its major and pharmacologically active metabolite, 7-hydroxy granisetron, is of significant interest. The use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, and 7-Hydroxy Granisetron-d3 stands out as the preferred choice. This guide provides a comparative overview of 7-Hydroxy Granisetron-d3 against other potential internal standards, supported by experimental data from published literature.
Superior Performance of an Isotope-Labeled Analog
7-Hydroxy Granisetron-d3 is a deuterium-labeled version of the analyte.[1][][3] This structural similarity is key to its superior performance as an internal standard. Ideally, an internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, but be distinguishable by mass spectrometry. A stable isotope-labeled internal standard is the only class of compound that can fulfill all these requirements, leading to more accurate and precise results.
A study detailing the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine utilized respective stable isotopically labeled internal standards, including 7-hydroxy granisetron-d3.[4][5] The validation results from this study underscore the effectiveness of this approach.
Comparative Performance Data
| Validation Parameter | Performance with 7-Hydroxy Granisetron-d3 as IS | Typical Acceptance Criteria |
| Linearity (r²) | >0.99 | ≥0.99 |
| Accuracy (% Bias) | Within ±15% (85-115%) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | <10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | No significant matrix effects observed | Consistent and minimal |
| Recovery | Quantitative and consistent | Consistent, precise, and reproducible |
Data summarized from a study utilizing a stable isotope-labeled internal standard for 7-hydroxy granisetron analysis.[4][5]
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable data. The following is a summary of a typical experimental protocol for the quantification of 7-hydroxy granisetron using LC-MS/MS with 7-Hydroxy Granisetron-d3 as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of plasma, add the internal standard (7-Hydroxy Granisetron-d3).
-
Extraction: Employ solid-phase extraction for the isolation of granisetron, 7-hydroxy granisetron, and the internal standards.[6][7]
-
Elution: Elute the analytes from the SPE cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Xselect HSS T3 analytical column.[4][5]
-
Mobile Phase: An isocratic mobile phase of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[4][5]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4][5]
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical flow for selecting an appropriate internal standard, highlighting why a stable isotope-labeled analog like 7-Hydroxy Granisetron-d3 is the optimal choice.
Caption: Logical workflow for internal standard selection.
Experimental Workflow for Cross-Validation
The diagram below outlines a typical workflow for the cross-validation of an internal standard. This process ensures that the chosen internal standard provides reliable quantification.
Caption: Experimental workflow for bioanalytical method validation.
References
- 1. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Hydroxy Granisetron-d3 and Other Labeled Compounds in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative analysis of 7-Hydroxy Granisetron-d3 and other labeled compounds, offering insights into their performance characteristics and application in bioanalytical methods.
The selection of an appropriate internal standard is a critical decision in the development of robust quantitative assays. While structurally similar compounds can be used, SIL-IS, which are chemically identical to the analyte but have a different mass due to isotopic substitution, offer the most effective means of correcting for variability during sample preparation and analysis. This guide will delve into the practical application of a deuterated internal standard, 7-Hydroxy Granisetron-d3, and provide a broader comparison with other labeling approaches, particularly carbon-13 (¹³C) labeling.
Performance of Labeled 7-Hydroxy Granisetron in a Validated LC-MS/MS Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of granisetron and its major metabolite, 7-hydroxy granisetron, in human plasma and urine has been established, utilizing their respective stable isotopically labeled counterparts as internal standards.[1][2] This method provides a practical example of the performance of a labeled 7-hydroxy granisetron in a bioanalytical setting.
The following table summarizes the key performance parameters of this validated assay.
| Parameter | Concentration Range (in human plasma) | Accuracy (%) | Precision (CV%) | Matrix Effect |
| 7-Hydroxy Granisetron | 0.1 - 100 ng/mL | >85% | <10% | No significant effect observed |
Data extracted from Rama et al., 2015.[1]
This data demonstrates that a stable isotope-labeled version of 7-hydroxy granisetron can be effectively used to develop a sensitive, accurate, and precise bioanalytical method.
Comparative Analysis: Deuterium (d3) vs. Carbon-13 (¹³C) Labeling
While the above method demonstrates the successful use of a labeled 7-hydroxy granisetron, the choice of isotopic label can have significant implications for assay performance. The most common stable isotopes used for internal standards are deuterium (²H or D) and carbon-13 (¹³C). 7-Hydroxy Granisetron-d3 is a deuterated internal standard. The following table provides a comparative overview of the general characteristics of these two labeling strategies.
| Performance Parameter | Deuterated (e.g., -d3) Internal Standard | ¹³C-Labeled Internal Standard | Key Considerations for Researchers |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3] | Generally co-elutes perfectly with the unlabeled analyte.[3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the analyte and internal standard experiencing different degrees of ion suppression or enhancement. |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons from the solvent, particularly if located at exchangeable positions (e.g., -OH, -NH). | The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange. | Label stability is critical for maintaining the integrity of the internal standard throughout sample processing and analysis. Any loss of the isotopic label can lead to inaccurate quantification. |
| Potential for Isotope Effects | The significant mass difference between hydrogen and deuterium can sometimes lead to different chemical or physical behaviors (isotope effects), which can affect fragmentation patterns in the mass spectrometer. | The smaller relative mass difference between ¹²C and ¹³C results in negligible isotope effects. | Altered fragmentation patterns could potentially impact the sensitivity and specificity of the assay. |
| Cost and Availability | Generally more readily available and less expensive to synthesize. | Typically more expensive and may have more limited commercial availability. | The choice of internal standard may be influenced by budget and project timelines. However, the potential for improved data quality with a ¹³C-labeled standard may justify the additional cost. |
Experimental Protocols
A detailed methodology for the quantification of 7-hydroxy granisetron using a stable isotope-labeled internal standard is provided below, based on the validated LC-MS/MS method.[1][2]
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add the stable isotope-labeled internal standard solution of 7-hydroxy granisetron.
-
Vortex the sample for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: Xselect HSS T3 analytical column.
-
Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).
-
Flow Rate: Isocratic elution.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM).
-
Visualizing Workflows and Decision-Making
To further clarify the experimental process and the logical steps in selecting an appropriate internal standard, the following diagrams are provided.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Comparative Guide to the Quantitative Analysis of Granisetron: A Focus on the Accuracy and Precision of 7-Hydroxy Granisetron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantitative analysis of granisetron, with a particular focus on the performance of 7-Hydroxy Granisetron-d3 as an internal standard. The information presented is supported by experimental data from published scientific literature to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Granisetron and the Imperative for Accurate Quantification
Granisetron is a highly selective and potent antagonist of the serotonin 5-HT3 receptor. It is a cornerstone therapy for the prevention and management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. To ensure optimal therapeutic outcomes and to conduct reliable pharmacokinetic and bioequivalence studies, the development of accurate, precise, and robust bioanalytical methods for the quantification of granisetron in biological matrices is essential. A critical component of such methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS).
An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical results.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of LC-MS/MS, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard." These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (D), carbon-13 (¹³C)). A SIL-IS is chemically identical to the analyte and therefore exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This near-perfect mimicry allows for the most effective compensation for matrix effects and other sources of analytical variability. 7-Hydroxy Granisetron-d3, a deuterated analog of a major metabolite of granisetron, and by extension, granisetron's own deuterated forms (e.g., Granisetron-d3), are prime examples of SIL internal standards.
In contrast, structural analog internal standards are molecules that are chemically similar but not identical to the analyte. While often more readily available and less expensive, they may not co-elute precisely with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.
Performance Comparison: 7-Hydroxy Granisetron-d3 and Other Internal Standards
The following table summarizes the key performance characteristics of various validated LC-MS/MS methods for the quantification of granisetron in human plasma, highlighting the type of internal standard employed.
| Parameter | Method 1: Stable Isotope-Labeled IS | Method 2: Structural Analog IS | Method 3: Structural Analog IS |
| Internal Standard | Granisetron-d3 & 7-Hydroxy Granisetron-d3 | Unspecified (m/z 409/228) | Unspecified (m/z 270/201) |
| Analyte(s) | Granisetron & 7-Hydroxy Granisetron | Granisetron | Granisetron |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.1 - 20 | 0.02 - 20 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.1 | 0.02 |
| Accuracy | >85% | Acceptable | Within 10% of nominal value |
| Precision (%CV) | <10% | <5% at LLOQ | <15% |
| Extraction Recovery | Not specified (Insignificant matrix effect) | Not specified | 97.9% |
| Reference | Zhao et al., 2016[1] | Nirogi et al., 2006[2] | Li et al., 2006[3] |
The data clearly indicates that the method utilizing stable isotopically labeled internal standards (Method 1) achieves excellent accuracy and precision, with a coefficient of variation below 10%.[1] A significant advantage highlighted in this study is the absence of significant matrix effects, a common challenge in bioanalysis that can compromise data quality.[1] While the methods employing structural analog internal standards (Methods 2 and 3) also demonstrate performance that meets regulatory acceptance criteria, the use of a SIL-IS like 7-Hydroxy Granisetron-d3 provides a higher degree of confidence in the data's reliability and reproducibility.
Detailed Experimental Protocols
Below is a representative experimental protocol for the quantification of granisetron using a stable isotope-labeled internal standard, based on published literature.
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
-
Sample Preparation: Protein precipitation is a commonly used technique for sample clean-up. To a 100 µL aliquot of human plasma, 200 µL of acetonitrile containing a known concentration of the stable isotope-labeled internal standards (e.g., Granisetron-d3 and 7-Hydroxy Granisetron-d3) is added. The sample is then vortex-mixed to ensure thorough mixing and precipitation of plasma proteins. Following centrifugation, the clear supernatant is carefully transferred for injection into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column, such as an Xselect HSS T3, is suitable for the separation of granisetron and its metabolites.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (adjusted to pH 4), can be employed for efficient chromatographic separation.[1]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is typically used for the analysis of granisetron.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Mandatory Visualizations
Experimental Workflow for Granisetron Quantification
The following diagram outlines the logical steps involved in a typical bioanalytical workflow for the quantification of granisetron using an internal standard.
Caption: A typical experimental workflow for LC-MS/MS quantification.
Signaling Pathway of Granisetron's Action
Granisetron's therapeutic effect is mediated through its interaction with the 5-HT3 receptor. The following diagram illustrates this mechanism of action.
References
- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of granisetron in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of granisetron in human plasma by liquid chromatography coupled to tandem mass spectrometry and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Methods for 7-Hydroxy Granisetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of 7-Hydroxy Granisetron, a major active metabolite of Granisetron. The data presented is compiled from published, validated bioanalytical methods. 7-Hydroxy Granisetron-d3 is commonly used as a stable isotope-labeled internal standard in these assays to ensure accuracy and precision.[1] This document aims to assist researchers in selecting the most suitable methodology for their specific analytical needs in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods developed for the simultaneous determination of Granisetron and 7-Hydroxy Granisetron in biological matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method by Zhao et al. (2015) in Human Plasma[2] | Method by Zhao et al. (2015) in Human Urine[2] |
| Linearity Range | 0.1 - 100 ng/mL | 2 - 1000 ng/mL |
| Precision (CV%) | < 10% | Not Specified |
| Accuracy | > 85% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2 ng/mL |
| Internal Standard | 7-Hydroxy Granisetron-d3 | 7-Hydroxy Granisetron-d3 |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method by Bloomer et al. (1994) in Human Plasma (Electrochemical Detection)[3] | Method by Kudoh et al. (1994) in Human Plasma (Fluorescence Detection)[4] |
| Linearity Range | 0.25 - 50 ng/mL | 0.1 - 50 ng/mL |
| Precision | Within 13% | < 7.23% (RSD at 0.5 ng/mL) |
| Accuracy | Within 13% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.1 ng/mL |
| Recovery | Quantitative | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.
1. LC-MS/MS Method for Quantification in Human Plasma and Urine (Zhao et al., 2015) [2]
-
Sample Preparation: Not explicitly detailed in the abstract, but typically involves protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution.
-
Internal Standard: Stable isotopically labeled 7-Hydroxy Granisetron was used.[2]
-
Chromatography:
-
Detection:
2. HPLC Method with Fluorescence and Electrochemical Detection in Human Plasma (Bloomer et al., 1994) [3]
-
Sample Preparation: Solid-phase extraction (SPE).[3]
-
Chromatography:
-
Column: Octyl silica column (Reversed-phase ion-pair chromatography).[3]
-
-
Detection:
3. HPLC Method with Fluorescence Detection in Human Plasma (Kudoh et al., 1994) [4]
-
Sample Preparation: Methylation of the 7-Hydroxy Granisetron metabolite with trimethylsilyldiazomethane to enable fluorescence detection.[4]
-
Chromatography:
-
Detection:
-
Detector: Fluorescence detection for both Granisetron and the derivatized 7-Hydroxy Granisetron.[4]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the bioanalysis of 7-Hydroxy Granisetron using LC-MS/MS.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Optimal Internal Standard for Granisetron Analysis: A Comparative Guide
In the realm of bioanalytical chemistry, the precision and accuracy of quantitative analysis are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust analytical methodology, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. For researchers quantifying the antiemetic drug Granisetron, a critical decision lies in the selection of an IS. This guide provides a comprehensive comparison between two commonly used stable isotope-labeled internal standards: Granisetron-d3 and its metabolite, 7-Hydroxy Granisetron-d3.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" because their behavior is nearly identical to that of the unlabeled analyte, providing the most effective correction for experimental variability.
Granisetron-d3: The Standard for Parent Drug Analysis
Granisetron-d3 is a deuterated form of Granisetron and is the most common and appropriate internal standard for the quantification of Granisetron itself.[1][2] Its chemical structure and properties are virtually identical to Granisetron, ensuring that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency. This close correspondence allows for highly accurate and precise quantification of Granisetron in various biological matrices.
7-Hydroxy Granisetron-d3: The Standard for Metabolite Analysis
Granisetron is primarily metabolized in the liver to 7-hydroxygranisetron, its major active metabolite.[3][4][5] When the objective of a study is to quantify this metabolite, 7-Hydroxy Granisetron-d3 is the most suitable internal standard.[] A validated LC-MS/MS method has been developed for the simultaneous quantification of both Granisetron and 7-hydroxygranisetron in human plasma and urine, which utilized both Granisetron-d3 and 7-Hydroxy Granisetron-d3 as their respective internal standards.[7][8]
Performance Comparison: Theoretical and Practical Considerations
| Feature | Granisetron-d3 as IS for Granisetron | 7-Hydroxy Granisetron-d3 as IS for Granisetron |
| Analyte Matching | Excellent: Chemically identical to Granisetron, differing only in isotopic mass. | Poor: Structural and polarity differences due to the hydroxyl group. |
| Chromatographic Co-elution | Ideal: Co-elutes or elutes very closely with Granisetron, ensuring compensation for matrix effects at the same retention time. | Non-ideal: Will have a different retention time than Granisetron, potentially leading to inadequate compensation for matrix effects. |
| Extraction Recovery | Ideal: Mimics the extraction behavior of Granisetron perfectly. | Variable: The difference in polarity may lead to different extraction efficiencies compared to Granisetron. |
| Ionization Efficiency | Ideal: Similar ionization response to Granisetron, providing accurate correction for ion suppression or enhancement. | Variable: The hydroxyl group can alter ionization efficiency, potentially leading to less accurate correction. |
| Primary Application | Quantification of Granisetron. | Quantification of 7-Hydroxy Granisetron. |
Experimental Protocols
The following is a detailed methodology from a validated LC-MS/MS study that successfully employed both Granisetron-d3 and 7-Hydroxy Granisetron-d3 for the simultaneous analysis of Granisetron and its major metabolite.[7]
Sample Preparation (Human Plasma)
-
Aliquoting: 100 µL of human plasma was aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: 10 µL of a working solution containing both Granisetron-d3 and 7-Hydroxy Granisetron-d3 was added to the plasma sample.
-
Protein Precipitation: 200 µL of acetonitrile was added to precipitate proteins.
-
Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen gas.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase.
-
Injection: A 10 µL aliquot was injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: An Agilent 1200 series HPLC system.
-
Analytical Column: Xselect HSS T3 column (2.1 x 50 mm, 3.5 µm).[7]
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[7]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: An AB Sciex API 4000 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
Granisetron-d3: m/z 316.2 → 141.1
-
7-Hydroxy Granisetron: m/z 329.2 → 154.1
-
7-Hydroxy Granisetron-d3: m/z 332.2 → 157.1
-
Visualizations
Granisetron Metabolism and Analysis Workflow
The following diagrams illustrate the metabolic pathway of Granisetron and the experimental workflow for its analysis.
Caption: Metabolic pathway of Granisetron to 7-Hydroxy Granisetron.
Caption: Experimental workflow for sample preparation.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Comparison of Analytical Methods for 7-Hydroxy Granisetron Quantification
This guide provides a comparative analysis of different analytical methods for the quantification of 7-Hydroxy Granisetron, a major active metabolite of the antiemetic drug Granisetron. The focus is on the linearity and analytical range of these assays, which are critical performance characteristics for researchers, scientists, and drug development professionals. In many advanced assays, a deuterated version, 7-Hydroxy Granisetron-d3, is utilized as an internal standard to ensure the highest level of accuracy and precision.
Quantitative Performance Data
The following table summarizes the linearity and range of various published methods for the determination of 7-Hydroxy Granisetron in biological matrices. These assays typically employ 7-Hydroxy Granisetron-d3 as an internal standard to correct for variability during sample processing and analysis.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Reference |
| HPLC with Fluorescence and Electrochemical Detection | Human Plasma | 0.1 - 50 | Not explicitly stated, but linear response observed | 0.25 | 50 | [1] |
| LC-MS/MS | Human Plasma | 0.1 - 100 | Not explicitly stated, but standard curves were linear | 0.1 | 100 | [2] |
| LC-MS/MS | Human Urine | 2 - 1000 | Not explicitly stated, but standard curves were linear | 2 | 1000 | [2] |
| HPLC-UV | Pharmaceutical Dosage Forms | 0.2 - 15 (for Granisetron) | r² > 0.999 | 0.2 | 15 | [3] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 16 - 26 µg/mL (for Granisetron HCl) | 0.9988 | 16 µg/mL | 26 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summaries of the experimental protocols used in the cited studies for the quantification of 7-Hydroxy Granisetron.
HPLC with Fluorescence and Electrochemical Detection
This method allows for the simultaneous determination of Granisetron and its 7-hydroxy metabolite in human plasma.[1]
-
Sample Preparation: Solid-phase extraction (SPE) is employed to isolate Granisetron, 7-Hydroxy Granisetron, and their internal standards from the plasma matrix.
-
Chromatography: A reversed-phase ion-pair chromatographic separation is performed on an octyl silica column.
-
Detection: The analytes are quantified simultaneously using two detectors in series: a fluorescence detector for Granisetron and an electrochemical detector for 7-Hydroxy Granisetron.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific LC-MS/MS method was developed for the simultaneous quantification of Granisetron and 7-Hydroxy Granisetron in human plasma and urine.[2]
-
Internal Standards: Stable isotopically-labeled Granisetron and 7-Hydroxy Granisetron (such as 7-Hydroxy Granisetron-d3) are used as internal standards.
-
Chromatography: An Xselect HSS T3 analytical column is used with an isocratic mobile phase consisting of 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical methods described.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
Comparison of Analytical Methods for the Quantification of 7-Hydroxy Granisetron
This guide provides a comparative analysis of two prominent analytical methods for the quantification of 7-Hydroxy Granisetron in biological matrices: High-Performance Liquid Chromatography (HPLC) with dual detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic and metabolic studies in drug development. This comparison focuses on the specificity and selectivity of these methods, supported by experimental data.
Methodology Overview
High-Performance Liquid Chromatography (HPLC) with Fluorescence and Electrochemical Detection: This method involves the separation of 7-Hydroxy Granisetron and its parent drug, granisetron, from plasma samples using solid-phase extraction. The separated analytes are then detected simultaneously. A fluorescence detector is utilized for granisetron, while an electrochemical detector is employed for 7-Hydroxy Granisetron[1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a highly sensitive and selective method for the simultaneous analysis of granisetron and 7-Hydroxy Granisetron in human plasma and urine.[2][3] The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is a key feature of this method, ensuring high accuracy and precision. The analytes are separated by liquid chromatography and then detected by a tandem mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring.[2]
Performance Comparison
The following table summarizes the key performance parameters of the two methods, providing a quantitative comparison of their specificity and selectivity.
| Parameter | HPLC with Fluorescence and Electrochemical Detection | LC-MS/MS with Stable Isotope-Labeled Internal Standard |
| Linearity Range (Plasma) | 0.1 - 50 ng/mL for granisetron0.25 - 50 ng/mL for 7-Hydroxy Granisetron | 0.5 - 100 ng/mL for granisetron0.1 - 100 ng/mL for 7-Hydroxy Granisetron |
| Precision (CV%) | Within 13% | < 10% |
| Accuracy | Within 13% | > 85% |
| Matrix Effects | Not explicitly reported, but solid-phase extraction is used to minimize. | No significant matrix effects observed.[2][3] |
| Internal Standard | A non-isotopically labeled compound | Stable isotopically labeled granisetron and 7-Hydroxy Granisetron (e.g., 7-Hydroxy Granisetron-d3)[2][3] |
| Selectivity | Achieved through a combination of chromatographic separation and selective detection methods (fluorescence and electrochemical). | High selectivity is achieved through the specific mass-to-charge ratio transitions monitored for each analyte and its internal standard. |
| Recovery | Quantitative[1] | Not explicitly stated, but the use of a co-eluting stable isotope-labeled internal standard compensates for any variability in extraction recovery and matrix effects. |
Experimental Protocols
LC-MS/MS Method Experimental Protocol
A detailed experimental protocol for the LC-MS/MS method is outlined below.
1. Sample Preparation:
-
A simple protein precipitation method is typically used for the extraction of the analytes from plasma or urine samples.
2. Chromatographic Separation:
-
Column: Xselect HSS T3 analytical column[2].
-
Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water, containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4)[2].
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)[2].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification[2]. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow of the LC-MS/MS method.
Caption: Experimental workflow for the LC-MS/MS analysis of 7-Hydroxy Granisetron.
Conclusion
Both HPLC with dual detection and LC-MS/MS are capable of quantifying 7-Hydroxy Granisetron in biological samples. However, the LC-MS/MS method, particularly when employing a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3, offers superior specificity and selectivity. The use of MRM in tandem mass spectrometry significantly reduces the potential for interference from other matrix components, leading to more reliable and accurate results. Furthermore, the stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, enhancing the precision and accuracy of the method. For these reasons, the LC-MS/MS method is generally considered the gold standard for bioanalytical studies of 7-Hydroxy Granisetron.
References
- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Extraction Techniques for 7-Hydroxy Granisetron-d3 in Bioanalytical Research
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative study of three common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the bioanalysis of 7-Hydroxy Granisetron-d3, a key metabolite of the antiemetic drug Granisetron.
The choice of extraction method significantly impacts the reliability, sensitivity, and throughput of bioanalytical assays. Factors such as recovery, matrix effect, and process efficiency are critical performance indicators. This report synthesizes available data to offer a comparative overview of these techniques, enabling informed decisions in method development.
Performance Comparison
The following table summarizes the key quantitative performance metrics for each extraction technique based on data from various bioanalytical studies. While direct comparative studies for 7-Hydroxy Granisetron-d3 are limited, the data presented reflects typical performance characteristics observed for similar small molecules in plasma matrices.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | 85-105% | 80-95% | >95% (Analyte), High (Matrix) |
| Matrix Effect | Low to Moderate | Moderate to High | High |
| Process Efficiency | High (amenable to automation) | Moderate | High (simple and fast) |
| Selectivity | High | Moderate | Low |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | High | Moderate | Low |
Experimental Workflows
The selection of an extraction technique is often a trade-off between the desired level of sample cleanliness, recovery, and throughput. Below are diagrams illustrating the typical workflows for SPE, LLE, and PPT.
Detailed Experimental Protocols
Below are representative protocols for each extraction technique, which can be adapted and optimized for specific laboratory conditions and analytical requirements.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of 7-Hydroxy Granisetron-d3 internal standard solution. Add 200 µL of 2% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 100 µL of plasma, add 10 µL of 7-Hydroxy Granisetron-d3 internal standard solution.
-
pH Adjustment: Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex briefly.
-
Extraction: Add 600 µL of a mixture of ethyl acetate and hexane (9:1, v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Analyte Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation (PPT) Protocol
-
Sample Preparation: To 100 µL of plasma, add 10 µL of 7-Hydroxy Granisetron-d3 internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.
Concluding Remarks
The choice of an appropriate extraction technique for 7-Hydroxy Granisetron-d3 is a critical step in the development of a robust and reliable bioanalytical method.
-
Solid-Phase Extraction offers the highest selectivity and cleanest extracts, making it ideal for methods requiring low limits of quantification and minimal matrix effects.
-
Liquid-Liquid Extraction provides a good balance between cleanliness and cost, though it is more labor-intensive and uses larger volumes of organic solvents.
-
Protein Precipitation is the simplest, fastest, and most cost-effective method, but it is prone to significant matrix effects and may not be suitable for assays requiring high sensitivity.
Ultimately, the optimal method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Method validation, including a thorough assessment of recovery and matrix effects, is essential for any chosen technique.
Safety Operating Guide
Proper Disposal of 7-Hydroxy Granisetron-d3: A Guide for Laboratory Professionals
The proper disposal of 7-Hydroxy Granisetron-d3, a deuterated analog of a granisetron metabolite used as an internal standard in research, is crucial for maintaining laboratory safety and environmental compliance.[1] As this compound is intended for research use only and not for diagnostic or therapeutic purposes, adherence to established protocols for hazardous chemical waste is mandatory.[2] This guide provides essential, step-by-step procedures for the safe handling and disposal of 7-Hydroxy Granisetron-d3 in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of 7-Hydroxy Granisetron-d3 should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of 7-Hydroxy Granisetron-d3 should follow the general principles of hazardous chemical waste management.
-
Waste Identification and Segregation :
-
Treat all 7-Hydroxy Granisetron-d3 waste as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste (e.g., solutions containing the compound).
-
-
Container Selection and Labeling :
-
Use only designated, leak-proof, and chemically compatible containers for waste collection.[3][4]
-
For liquid waste, use containers with screw-on caps.[3] Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[5]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][6]
-
The label must include the full chemical name ("7-Hydroxy Granisetron-d3"), the concentration, and the date of accumulation.[5][6] Avoid using abbreviations or chemical formulas on the primary label.[4][6]
-
-
Waste Accumulation and Storage :
-
Disposal Request and Pickup :
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a waste disposal request form to your Environmental Health and Safety (EHS) department.[6]
-
Provide accurate and complete information on the waste manifest, including the chemical composition and quantity.
-
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's total volume. | [5] |
| Residual Amount in "Empty" Containers | Less than 3% of the original volume. | [7] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [3] |
Experimental Protocol: Triple Rinsing of Empty Containers
Containers that held 7-Hydroxy Granisetron-d3 must be properly decontaminated before being disposed of as non-hazardous waste.
-
Initial Rinse : Rinse the empty container three times with a suitable solvent (e.g., methanol or acetonitrile) that can dissolve the compound.
-
Rinsate Collection : Collect all rinsate from the three rinses as hazardous liquid waste.[4]
-
Final Rinse : After the solvent rinses, rinse the container three times with water.[4]
-
Drying and Disposal : Allow the container to air dry completely. Once dry and free of any hazardous residue, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]
Disposal Workflow
Caption: Workflow for the proper disposal of 7-Hydroxy Granisetron-d3.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date disposal information.
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
